Laromustine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-chloroethyl(methylsulfonyl)amino]-3-methyl-1-methylsulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN3O5S2/c1-8-6(11)10(17(3,14)15)9(5-4-7)16(2,12)13/h4-5H2,1-3H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCULFYROUOVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(N(CCCl)S(=O)(=O)C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169614 | |
| Record name | Laromustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173424-77-6 | |
| Record name | Laromustine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173424-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laromustine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173424776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laromustine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05817 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cloretazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Laromustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAROMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14J2G0U3NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Laromustine Prodrug Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laromustine (VNP40101M), a novel sulfonylhydrazine alkylating agent, has demonstrated significant antineoplastic activity in preclinical and clinical studies. As a prodrug, its efficacy is contingent on its activation to cytotoxic moieties. This technical guide provides an in-depth exploration of the this compound activation pathway, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying mechanisms. The activation of this compound is a pH-dependent process, leading to the generation of a DNA chloroethylating agent and a carbamoylating species. Understanding this activation pathway is critical for the optimization of its therapeutic application and the development of next-generation analogs.
Introduction
This compound is a promising chemotherapeutic agent that belongs to the class of sulfonylhydrazines. Its mechanism of action relies on its conversion to active metabolites that induce cytotoxic DNA lesions. This guide will dissect the chemical and enzymatic steps involved in this bioactivation, providing a comprehensive resource for researchers in oncology and medicinal chemistry.
The this compound Activation Pathway
This compound is designed as a prodrug to overcome the short half-life of its highly reactive chloroethylating metabolite. The activation process is primarily a non-enzymatic, pH-dependent decomposition.
Chemical Decomposition
At physiological pH, this compound undergoes a base-catalyzed elimination reaction. This process leads to the release of two distinct reactive intermediates: 90CE (1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine) and methylisocyanate.
-
90CE (Chloroethylating Agent): This is the primary DNA-damaging species. 90CE is a potent electrophile that rapidly chloroethylates the O6 position of guanine residues in DNA. This initial lesion can then evolve to form highly cytotoxic interstrand cross-links, which physically impede DNA replication and transcription, ultimately triggering apoptosis.[1]
-
Methylisocyanate (Carbamoylating Agent): This species acts as a carbamoylating agent, reacting with nucleophilic groups on proteins. A key target of methylisocyanate is the DNA repair enzyme O6-alkylguanine-DNA-alkyltransferase (AGT). By inhibiting AGT, methylisocyanate potentiates the cytotoxic effect of 90CE by preventing the repair of the O6-chloroethylguanine adducts.
The activation pathway can be visualized as follows:
Figure 1. This compound Prodrug Activation Pathway.
Quantitative Data
The stability and activation rate of this compound are critically dependent on environmental conditions, particularly pH and temperature.
Stability of this compound and its Active Metabolite
The following table summarizes the known stability data for this compound and its primary active metabolite, VNP4090CE.
| Compound | Matrix | Condition | Half-life | Reference |
| This compound (VNP40101M) | Human Plasma | -20°C | Stable for at least 365 days | [Nassar et al., 2019] |
| This compound (VNP40101M) | Human Plasma | -70°C | Stable for at least 371 days | [Nassar et al., 2019] |
| VNP4090CE | Human Blood | Physiological | < 90 seconds | [Nassar et al., 2019] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activation and activity of this compound.
Determination of this compound and VNP4090CE in Human Plasma by LC-MS/MS
This protocol describes a validated method for the simultaneous quantification of this compound and its unstable active metabolite VNP4090CE in human plasma.
4.1.1. Materials and Reagents
-
This compound (VNP40101M) reference standard
-
VNP4090CE reference standard (handle with care due to instability)
-
Internal Standards (e.g., isotopically labeled this compound and VNP4090CE)
-
Human plasma (with sodium heparin anticoagulant)
-
Citric acid (2M solution)
-
Ethyl ether (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
4.1.2. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 2.5 µL of 2M citric acid to stabilize VNP4090CE.
-
Add the internal standard solution.
-
Add 1 mL of ethyl ether and vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.1.3. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-C18, 2.1 x 30 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: Linear gradient to 95% B
-
2.0-3.0 min: Hold at 95% B
-
3.0-3.1 min: Linear gradient to 5% B
-
3.1-4.0 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Q1/Q3 (specific m/z to be optimized)
-
VNP4090CE: Q1/Q3 (specific m/z to be optimized)
-
Internal Standards: Q1/Q3 (specific m/z to be optimized)
-
4.1.4. Experimental Workflow
Figure 2. LC-MS/MS Workflow for this compound Analysis.
In Vitro DNA Interstrand Cross-linking Assay
This assay measures the ability of this compound's active metabolite, 90CE, to induce interstrand cross-links in purified DNA.
4.2.1. Materials and Reagents
-
This compound or synthesized 90CE
-
Purified DNA (e.g., calf thymus DNA or a specific plasmid)
-
Tris-HCl buffer (pH 7.4)
-
Ethidium bromide or other fluorescent DNA intercalating dye
-
Agarose
-
TAE or TBE buffer
-
Denaturing solution (e.g., 0.2 M NaOH, 1 mM EDTA)
-
Neutralizing solution (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)
4.2.2. Experimental Procedure
-
Prepare a reaction mixture containing purified DNA in Tris-HCl buffer.
-
Add this compound or 90CE to the desired final concentration.
-
Incubate the reaction at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours) to allow for cross-link formation.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Divide each sample into two aliquots: one for native gel electrophoresis and one for denaturing gel electrophoresis.
-
For the denaturing gel, add denaturing solution and heat at 95°C for 5 minutes, followed by rapid cooling on ice.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the DNA fragments.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Cross-linked DNA will appear as a higher molecular weight band in the denaturing gel compared to the non-cross-linked, single-stranded DNA.
4.2.3. Logical Relationship of the DNA Cross-linking Assay
References
Discovery and development of Laromustine
An In-depth Technical Guide to the Discovery and Development of Laromustine
Introduction
This compound, also known as Cloretazine® or VNP40101M, is a novel sulfonylhydrazine alkylating agent that has been investigated for the treatment of various hematologic malignancies, particularly acute myeloid leukemia (AML). Developed as a next-generation agent, it was designed to overcome the resistance mechanisms associated with traditional alkylating agents like carmustine (BCNU). Its unique chemical structure allows for intracellular activation, leading to the formation of two active alkylating species that cross-link DNA, inducing apoptosis. This guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, tailored for researchers and drug development professionals.
Discovery and Rationale
This compound was developed by Vion Pharmaceuticals as a 1,2-bis(sulfonyl)hydrazine prodrug. The rationale behind its design was to create a compound that could be systemically administered and would decompose under physiological conditions into reactive species capable of alkylating DNA, without the need for enzymatic activation. This mechanism was intended to be effective against tumor cells that had developed resistance to conventional chemotherapies. The active moieties of this compound, methyl isocyanate and 2-chloroethyl methanesulfonate, are released intracellularly, providing a targeted cytotoxic effect.
Mechanism of Action
This compound functions as a prodrug that undergoes non-enzymatic decomposition under physiological conditions (pH 7.4, 37°C) to yield its two active metabolites.
-
90CE (2-chloroethyl methanesulfonate): This metabolite acts as a chloroethylating agent. It binds to the O6-position of guanine in DNA, a common mechanism for alkylating agents that leads to DNA cross-linking.
-
Methyl Isocyanate: This metabolite acts as a carbamoylating agent. It primarily reacts with lysine residues on proteins, leading to the inhibition of critical cellular processes, including DNA repair enzymes.
The dual action of chloroethylation and carbamoylation results in interstrand DNA cross-links, which are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering apoptosis. A key advantage of this compound is its potential to overcome resistance mediated by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), as the carbamoylating activity of methyl isocyanate can inactivate AGT.
Preclinical Development
In Vitro Studies
This compound demonstrated significant cytotoxic activity across a range of human tumor cell lines. Its efficacy was particularly noted in hematologic malignancy cell lines, including those resistant to other chemotherapeutic agents. The activity is often measured by the IC50 value, which is the concentration of the drug required to inhibit the growth of 50% of the cells.
Table 1: In Vitro Cytotoxicity of this compound in Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| HL-60 | Promyelocytic Leukemia | 5.8 | |
| K-562 | Chronic Myelogenous Leukemia | 13.0 | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 8.9 | |
| U-937 | Histiocytic Lymphoma | 5.5 | |
| A549 | Non-Small Cell Lung Cancer | 27.0 |
| HCT-116 | Colon Cancer | 18.0 | |
Experimental Protocol: In Vitro Cytotoxicity Assay
A typical protocol to determine the IC50 values for this compound is as follows:
-
Cell Culture: Human tumor cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to attach overnight (for adherent cells).
-
Drug Exposure: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are then exposed to these concentrations for a continuous period, typically 72-96 hours.
-
Viability Assessment: After the incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell survival relative to untreated control cells. The IC50 value is then calculated by plotting the percentage of survival against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Laromustine Target Identification and Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laromustine (also known as Cloretazine or VNP40101M) is a novel sulfonylhydrazine alkylating agent that has demonstrated significant antitumor activity in preclinical and clinical studies, particularly in hematologic malignancies. This technical guide provides a comprehensive overview of the core aspects of this compound's target identification and validation. It details the molecular mechanism of action, primary cellular targets, and the experimental methodologies used to elucidate these interactions. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this potent anticancer agent.
Introduction
This compound is a prodrug that, upon entering the bloodstream, releases two reactive species: a DNA chloroethylating agent, 90CE, and methyl isocyanate.[1] This dual mechanism of action contributes to its cytotoxicity against cancer cells, including those resistant to other alkylating agents.[1][2] This guide will delve into the established molecular targets of this compound and the experimental evidence that validates these targets.
Mechanism of Action
This compound's anticancer activity stems from its decomposition into two bioactive components, each with distinct cellular targets.
-
DNA Alkylation: The primary active metabolite, 90CE, is a potent DNA chloroethylating agent. It preferentially alkylates the O6 position of guanine residues in DNA.[1] This initial lesion can then lead to the formation of highly cytotoxic interstrand cross-links (ICLs) between guanine and cytosine.[1] These ICLs are difficult for cancer cells to repair and represent the principal cytotoxic lesions induced by this compound.[3]
-
Inhibition of DNA Repair: The second metabolite, methyl isocyanate, acts as a carbamoylating agent. One of its key targets is the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT).[1] By inhibiting AGT, methyl isocyanate prevents the repair of the O6-guanine adducts formed by 90CE, thus potentiating the DNA-damaging effects of this compound.[1] Additionally, the carbamoylating activity of this compound has been shown to inhibit the nucleotidyl transferase activity of DNA polymerase β (Pol β), a key enzyme in the base excision repair (BER) pathway.[4]
The synergistic action of DNA damage and the inhibition of crucial DNA repair pathways underscore the potent efficacy of this compound.
Target Identification and Validation
The primary molecular target of this compound is cellular DNA. Several experimental approaches have been employed to identify and validate this and other secondary targets.
Primary Target: DNA
The validation of DNA as the primary target of this compound has been established through various experimental observations:
-
Hypersensitivity of DNA Repair-Deficient Cells: Cells with deficiencies in DNA repair pathways, particularly those involved in resolving ICLs, exhibit heightened sensitivity to this compound. Studies have shown that cell lines with mutations in the Fanconi Anemia (FA) pathway (e.g., Fanconi Anemia C mutant) and those with deficient BRCA2, a key protein in homologous recombination repair, are hypersensitive to this compound.[3] This indicates that the cytotoxic effects of the drug are mediated through the formation of DNA lesions that are substrates for these repair pathways.
-
Role of O6-alkylguanine-DNA alkyltransferase (AGT/MGMT): The expression level of AGT directly correlates with cellular resistance to this compound. Cells with high levels of AGT can efficiently remove the O6-chloroethylguanine adducts before they can form ICLs, thus conferring resistance. Conversely, cells with low or no AGT expression are highly sensitive to the drug.[3] Transfection of AGT-deficient cells with a functional AGT gene has been shown to increase their resistance to this compound, further validating its role in the drug's mechanism.[3]
Secondary Target: DNA Polymerase β
The carbamoylating metabolite of this compound, methyl isocyanate, has been shown to inhibit the activity of DNA polymerase β (Pol β). This enzyme plays a crucial role in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks and damaged bases. Inhibition of Pol β's nucleotidyl transferase activity further compromises the cell's ability to repair DNA damage, contributing to the overall cytotoxicity of this compound.[4]
Signaling Pathways and Cellular Responses
This compound-induced DNA damage triggers a complex network of cellular responses, primarily centered around the DNA Damage Response (DDR) pathway.
DNA Damage Response (DDR) Pathway
The formation of DNA adducts and ICLs by this compound activates the DDR signaling cascade. This involves the activation of key sensor kinases, such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), which in turn phosphorylate and activate downstream checkpoint kinases, CHK2 and CHK1, respectively.[5][6] These kinases orchestrate cell cycle arrest, typically at the G1/S and G2/M checkpoints, to allow time for DNA repair.[7] A central player in this response is the tumor suppressor protein p53, which is stabilized and activated upon DNA damage.[8] Activated p53 transcribes target genes, such as p21, which enforce cell cycle arrest.[9] If the DNA damage is too severe to be repaired, these pathways can trigger apoptosis.
Fanconi Anemia (FA) Pathway
The FA pathway is crucial for the repair of ICLs. Upon the stalling of a replication fork at an ICL, the FA core complex is recruited, leading to the monoubiquitination of the FANCD2-FANCI dimer.[10] This monoubiquitination is a key event in the activation of the pathway, allowing for the recruitment of downstream nucleases and other factors required for the unhooking and repair of the cross-link. The hypersensitivity of FA-deficient cells to this compound underscores the importance of this pathway in processing the drug-induced DNA damage.
Data Presentation
The following tables summarize quantitative data on the cytotoxic activity of this compound in various cancer cell lines.
Table 1: Cytotoxicity of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| EMT6 | Mouse Mammary Carcinoma | ~40 | [3] |
| Human Fibroblasts | Normal | >100 | [3] |
| U138 | Glioblastoma | ~100-200 | [11] |
Table 2: Effect of DNA Repair Capacity on this compound Cytotoxicity
| Cell Line | Genotype | Approximate Fold-Sensitivity Increase vs. Wild-Type | Reference |
| Fanconi Anemia C Mutant | FANCC -/- | ~10-fold | [3] |
| VC8 | BRCA2 -/- | ~100-fold | [3] |
| EMT6 + human AGT | AGT-expressing | ~5-10-fold more resistant | [3] |
Table 3: Inhibition of DNA Polymerase β by this compound Metabolites
| Compound | Target | IC50 (µM) | Reference |
| Cloretazine (this compound) | DNA Polymerase β (nucleotidyl transferase activity) | 92.2 ± 9.9 | [4] |
| 101MDCE (carbamoylating metabolite) | DNA Polymerase β (nucleotidyl transferase activity) | 92.2 ± 9.9 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the identification and validation of this compound's targets.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cytotoxicity.
Protocol:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 6-well plates at a density predetermined to yield approximately 50-100 colonies per well in the untreated control.
-
Drug Treatment: Allow cells to attach for 4-6 hours, then expose them to a range of this compound concentrations for a defined period (e.g., 2 hours).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days, depending on the cell line's doubling time, to allow for colony formation.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each drug concentration by normalizing the number of colonies to the plating efficiency of the untreated control.
O6-alkylguanine-DNA alkyltransferase (AGT/MGMT) Activity Assay
This assay measures the activity of the AGT enzyme in cell extracts.
Protocol (Radioactive Method):
-
Substrate Preparation: Prepare a DNA substrate containing O6-[3H]methylguanine by reacting calf thymus DNA with N-[3H]methyl-N-nitrosourea.
-
Cell Lysate Preparation: Prepare a cell extract from the cells of interest.
-
Reaction: Incubate the cell extract with the radiolabeled DNA substrate. The AGT in the extract will transfer the [3H]methyl group from the DNA to itself.
-
Protein Precipitation: Precipitate the protein fraction using trichloroacetic acid.
-
Quantification: Measure the radioactivity in the protein precipitate using a scintillation counter. The amount of radioactivity is proportional to the AGT activity in the cell extract.
Protocol (Non-Radioactive, TLC-based Method):
-
Substrate: Use a fluorescently labeled O6-benzylguanine derivative.
-
Reaction: Incubate the cell extract with the fluorescent substrate. AGT will react with the substrate.
-
Thin-Layer Chromatography (TLC): Separate the reaction products by TLC.
-
Detection: Visualize the fluorescent spots under UV light. The amount of product is proportional to the AGT activity.[12]
Western Blotting for FANCD2 Monoubiquitination
This method is used to detect the activation of the Fanconi Anemia pathway.
Protocol:
-
Cell Treatment: Treat cells with this compound or another DNA cross-linking agent (e.g., mitomycin C as a positive control).
-
Protein Extraction: Lyse the cells and prepare whole-cell protein extracts.[13]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for FANCD2. The monoubiquitinated form of FANCD2 will appear as a band with a higher molecular weight than the non-ubiquitinated form.[13]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
DNA Polymerase β Inhibition Assay
This assay measures the effect of this compound's metabolites on the activity of DNA polymerase β.
Protocol (In Vitro):
-
Reaction Mixture: Prepare a reaction mixture containing a gapped DNA substrate, dNTPs (including a radiolabeled dNTP like [α-32P]dATP), and purified recombinant DNA polymerase β.[14]
-
Inhibitor Addition: Add different concentrations of this compound or its isolated metabolites to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C to allow for DNA synthesis.
-
Quantification of Incorporation: Stop the reaction and measure the amount of radiolabeled dNTP incorporated into the DNA substrate. This can be done by spotting the reaction onto a filter and washing away unincorporated nucleotides, followed by scintillation counting.[14]
-
Data Analysis: Calculate the percent inhibition of DNA polymerase β activity at each inhibitor concentration.
Conclusion
The identification and validation of this compound's molecular targets have provided a solid foundation for understanding its potent anticancer activity. The primary targeting of DNA through alkylation, coupled with the inhibition of key DNA repair enzymes like AGT and DNA polymerase β, creates a multi-pronged attack on cancer cells. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of this compound and to develop novel therapeutic strategies based on its unique mode of action. Future research may focus on identifying additional cellular targets and exploring synergistic combinations with other anticancer agents to enhance its therapeutic efficacy.
References
- 1. Direct assay for O6-methylguanine-DNA methyltransferase and comparison of detection methods for the methylated enzyme in polyacrylamide gels and electroblots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Clonogenic Survival Data Obtained by Pre- and Post-Irradiation Methods [mdpi.com]
- 3. Preclinical Evaluation of this compound for use in Combination with Radiation Therapy in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Molecular Secrets of Antifolate Drug Resistance: A Multi-Omics Investigation of the NCI-60 Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Genetic and Biochemical Basis of FANCD2 Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pronase-based assay method for O6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thin layer chromatography-based assay of O6-methylguanine-DNA methyltransferase activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Inhibition of human DNA polymerase β activity by the anticancer prodrug Cloretazine - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Laromustine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laromustine, also known as Cloretazine or VNP40101M, is a novel sulfonylhydrazine prodrug with significant antineoplastic activity.[1][2] Developed at Yale University, it has been investigated for the treatment of various hematological malignancies and solid tumors, including acute myeloid leukemia (AML), myelodysplastic syndromes, and glioma.[3][4][5] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, pharmacokinetics, in vitro and in vivo efficacy, and toxicology, supported by detailed experimental protocols and data visualizations.
Mechanism of Action
This compound is a prodrug that, upon entering the bloodstream, undergoes activation to release two reactive species: a DNA chloroethylating agent, 90CE, and methyl isocyanate.[1] This dual mechanism of action contributes to its potent cytotoxic effects.
The primary cytotoxic activity of this compound stems from its ability to induce DNA damage. The released 90CE chloroethylates the O6 position of guanine residues in DNA. This initial lesion can then react with the cytosine on the opposing DNA strand, leading to the formation of interstrand cross-links (ICLs).[1] These ICLs are highly toxic to cells as they block DNA replication and transcription, ultimately triggering apoptosis.[1]
Concurrently, the methyl isocyanate moiety acts as a carbamoylating agent. It inhibits the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT).[1] AGT is responsible for removing alkyl groups from the O6 position of guanine, thereby repairing the very type of DNA damage induced by 90CE. By inhibiting AGT, methyl isocyanate potentiates the cytotoxic effects of the chloroethylating species, preventing the repair of the DNA cross-links and enhancing the drug's anti-tumor activity.
dot
Caption: this compound's dual mechanism of action.
In Vitro Pharmacology
Cytotoxicity
This compound has demonstrated broad-spectrum anticancer activity in preclinical studies, including effectiveness against cell lines resistant to other alkylating agents like BCNU, cyclophosphamide, and melphalan.[5] The cytotoxicity of this compound is significantly influenced by the expression levels of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT). Cells with low or deficient AGT expression are more sensitive to this compound-induced cell death.[1]
| Cell Line/Condition | Sensitivity to this compound | Key Findings | Reference |
| EMT6 (mouse mammary tumor) | Sensitive | More sensitive than human fibroblasts. Sensitivity is increased in rapidly proliferating cells compared to quiescent cells. | [1][6] |
| Human Fibroblasts | Less Sensitive | Less sensitive compared to EMT6 tumor cells. | [1][6] |
| AGT-transfected EMT6 cells | Resistant | Expression of mouse or human AGT confers resistance to this compound. | [1][6] |
| Fanconi Anemia C deficient cells | Hypersensitive | Confirms the critical role of DNA cross-links in this compound's cytotoxicity. | [1][6] |
| VC8 (BRCA2-deficient) cells | Hypersensitive | Highlights the importance of the Fanconi Anemia/BRCA pathway in repairing this compound-induced damage. | [1][6] |
| Glioblastoma Multiforme (U138) | Sensitive | The LD50 was determined to be approximately 700 µM after a 6-hour treatment. | [7] |
| Leukemia cell lines | Sensitive | Less than 10 interstrand cross-links per genome resulted in 50% mortality. | [1] |
Experimental Protocols
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound (VNP40101M)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells in triplicate. Include a vehicle control (medium with the same solvent concentration used for this compound) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
dot
Caption: Workflow for the MTT cytotoxicity assay.
This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound, providing a measure of long-term cell survival.
Materials:
-
This compound (VNP40101M)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates or culture dishes
-
Staining solution (e.g., crystal violet in methanol)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
-
Drug Treatment:
-
Treat the cell suspension with various concentrations of this compound for a defined period (e.g., 2 hours).
-
-
Cell Plating:
-
After treatment, wash the cells to remove the drug.
-
Count the viable cells and plate a known number of cells into 6-well plates containing fresh, drug-free medium. The number of cells plated will need to be optimized for each cell line and drug concentration to obtain a countable number of colonies.
-
-
Incubation:
-
Incubate the plates for 7-14 days at 37°C in a humidified 5% CO2 incubator, allowing colonies to form.
-
-
Colony Staining and Counting:
-
After the incubation period, wash the plates with PBS.
-
Fix the colonies with a solution like methanol or a 1:3 mixture of acetic acid and methanol.
-
Stain the colonies with a crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100.
-
Calculate the surviving fraction (SF) for each treatment group: (Number of colonies formed / Number of cells seeded) / PE.
-
Plot the surviving fraction against the this compound concentration to generate a dose-response curve.
-
In Vivo Pharmacology
Pharmacokinetics in Rats
A study in male Long-Evans rats following a single intravenous bolus dose of 10 mg/kg [14C]this compound provided the following pharmacokinetic parameters:
| Parameter | Value | Unit |
| Cmax (Peak Plasma Concentration) | 8.3 | µg/mL |
| Plasma Half-life | ~62 | minutes |
Distribution and Excretion:
-
The drug-derived radioactivity was widely distributed to various tissues.
-
The highest concentrations of radioactivity were found in the contents of the small intestine and urinary bladder, indicating these as major routes of excretion.
-
Within specific organs, the highest concentrations were observed in the renal cortex, small intestine, Harderian gland, and pancreas.
-
Radioactivity was detected in the cerebrum, cerebellum, medulla, and spinal cord, suggesting that this compound or its metabolites can cross the blood-brain barrier.
-
Over a 7-day period, approximately 92.1% of the administered radioactive dose was recovered.
-
The primary route of elimination was via urine (48% within 48 hours), with smaller amounts excreted in the feces (5%) and as expired air (11%).
In Vivo Efficacy
This compound has demonstrated significant antitumor activity in various preclinical tumor models. In studies using EMT6 mouse mammary tumors, this compound treatment resulted in tumor cell killing and significant tumor growth delays.
Toxicology
In Phase I and II clinical trials, the primary dose-limiting toxicity of this compound was myelosuppression . This is a common side effect of alkylating agents and is characterized by a decrease in the production of blood cells in the bone marrow. Importantly, significant extramedullary (outside the bone marrow) toxicity was reported to be limited.
Experimental Protocol: Acute Toxicity Study (General Procedure)
This is a general protocol for an acute toxicity study in rodents to determine the MTD or LD50.
Materials:
-
This compound
-
Appropriate vehicle for administration
-
Rodents (e.g., mice or rats of a specific strain, age, and sex)
-
Dosing syringes and needles
-
Animal balance
-
Cages and appropriate housing
Procedure:
-
Animal Acclimatization:
-
Acclimatize animals to the laboratory conditions for at least one week before the study.
-
-
Dose Formulation:
-
Prepare different concentrations of this compound in a suitable vehicle.
-
-
Dosing:
-
Divide the animals into groups (e.g., 5 animals per group).
-
Administer a single dose of this compound to each animal in a dose-escalation manner. A control group receives the vehicle only. The route of administration should be relevant to the intended clinical use (e.g., intravenous).
-
-
Observation:
-
Observe the animals for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, and 24 hours post-dosing) and then daily for 14 days.
-
Record body weights before dosing and at specified intervals throughout the study.
-
-
Necropsy:
-
At the end of the observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (those that died during the study and those euthanized at the end) to identify any treatment-related macroscopic changes in organs and tissues.
-
-
Data Analysis:
-
Determine the MTD as the highest dose that does not cause mortality or significant toxicity.
-
If applicable, calculate the LD50 using appropriate statistical methods (e.g., probit analysis).
-
dot
Caption: Workflow for a typical acute toxicity study.
Signaling Pathways and Resistance Mechanisms
The efficacy of this compound is intricately linked to cellular DNA damage response and repair pathways.
dot
Caption: Key signaling and resistance pathways for this compound.
As depicted, the formation of DNA interstrand cross-links by this compound activates the DNA Damage Response (DDR), which can lead to apoptosis. However, two key resistance mechanisms can counteract its efficacy:
-
O6-Alkylguanine-DNA Alkyltransferase (AGT): High levels of AGT can directly repair the initial O6-guanine alkylation before it progresses to an interstrand cross-link, thus conferring resistance to this compound.
-
Fanconi Anemia/BRCA Pathway: This pathway is crucial for the repair of DNA interstrand cross-links. Tumors with a proficient Fanconi Anemia/BRCA pathway may be more resistant to this compound, while those with deficiencies in this pathway are hypersensitive.
Conclusion
This compound is a potent antineoplastic agent with a unique dual mechanism of action that involves both direct DNA damage through interstrand cross-linking and the inhibition of a key DNA repair enzyme. Its preclinical profile demonstrates broad-spectrum activity, particularly in cells with deficient DNA repair mechanisms. The dose-limiting toxicity is primarily myelosuppression, a manageable side effect for this class of drugs. The extensive preclinical data provide a strong rationale for its clinical development and highlight the potential for personalized medicine approaches by assessing tumor AGT status to predict patient response. This technical guide serves as a comprehensive resource for researchers and drug development professionals working with or interested in the continued investigation of this compound and related compounds.
References
- 1. Preclinical Evaluation of this compound for use in Combination with Radiation Therapy in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (cloretazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Preclinical evaluation of this compound for use in combination with radiation therapy in the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.colby.edu [digitalcommons.colby.edu]
Laromustine Metabolites and Their Biological Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laromustine (VNP40101M, Cloretazine®) is a novel sulfonylhydrazine alkylating agent that has demonstrated significant activity in the treatment of various malignancies, particularly acute myeloid leukemia (AML).[1][2] As a prodrug, this compound undergoes a complex series of metabolic and decomposition reactions to generate its biologically active species.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's metabolites, their formation, and their biological activities. The information is compiled from preclinical and clinical studies to serve as a resource for professionals in the field of oncology drug development.
Mechanism of Action
This compound's primary mechanism of action involves its conversion to two highly reactive intermediates: a DNA chloroethylating agent, 90CE, and methyl isocyanate.[4][5] The 90CE metabolite is responsible for alkylating the O6 position of guanine residues in DNA, which leads to the formation of interstrand cross-links.[5] These cross-links are difficult for cancer cells to repair and ultimately trigger apoptosis.[5] The concomitant release of methyl isocyanate further potentiates the cytotoxic effect by inhibiting O6-alkylguanine-DNA alkyltransferase (AGT), a key enzyme in the DNA repair pathway.[5]
Metabolic Pathways
The biotransformation of this compound is characterized by both enzymatic metabolism and spontaneous chemical degradation. In vitro studies utilizing liver microsomes from various species, including humans, have identified at least eight distinct radioactive components, designated C-1 through C-8.[6][7]
The metabolic fate of this compound is multifaceted, involving both enzymatic and non-enzymatic pathways. The primary enzymatic contribution is the hydroxylation to C-7, while the majority of other identified components arise from the inherent chemical instability of the parent compound under physiological conditions.
Enzymatic Metabolism
The only well-characterized enzymatic metabolite of this compound is C-7, a hydroxylated derivative also known as VNP40107.[5][6] The formation of C-7 is dependent on the presence of NADPH and is primarily catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4/5.[6]
Chemical Degradation
The majority of this compound's breakdown products, including the primary active metabolite 90CE (C-8), are the result of spontaneous chemical degradation and hydrolysis at physiological pH.[6][7] Other identified degradation products are C-1, C-2, C-3, and C-4.[6] The metabolite profile is largely consistent across different species, suggesting that chemical decomposition is the predominant pathway of this compound clearance.[6]
Biological Activity of Metabolites
The anticancer activity of this compound is overwhelmingly attributed to its degradation products, 90CE and methyl isocyanate. There is limited publicly available data on the specific biological activity of the other identified metabolites (C-1 to C-4 and C-7). It is presumed that these compounds are either inactive or possess significantly less cytotoxic potential than the primary active moieties.
Table 1: Summary of this compound Metabolites and Their Known Biological Roles
| Metabolite ID | Chemical Name/Description | Formation Pathway | Known Biological Activity |
| C-8 | 90CE | Chemical Degradation | Primary Active Metabolite: DNA alkylating agent, forms interstrand cross-links.[5] |
| - | Methyl Isocyanate | Chemical Degradation | Active Species: Inhibits DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT).[5] |
| C-7 | VNP40107 (Hydroxylated this compound) | Enzymatic (CYP2B6, CYP3A4/5) | Not well-characterized; presumed to be significantly less active than 90CE. |
| C-1 to C-4 | Degradation Products | Chemical Degradation/Hydrolysis | Not well-characterized; presumed to be inactive or have minimal activity. |
Experimental Protocols
In Vitro Metabolism Studies
The characterization of this compound's metabolic profile has been primarily achieved through in vitro experiments using liver microsomes.
Objective: To identify the metabolites of this compound and the enzymes responsible for their formation.
Methodology:
-
Incubation: [14C]-labeled this compound is incubated with liver microsomes (from human, rat, dog, or monkey) at 37°C in a phosphate buffer (pH 7.4).
-
Cofactors: Reactions are typically run in the presence and absence of an NADPH-generating system to differentiate between enzymatic and non-enzymatic processes.
-
Enzyme Phenotyping: To identify the specific CYP enzymes involved, this compound is incubated with a panel of recombinant human CYP enzymes (e.g., rCYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).
-
Sample Analysis: At various time points, the reaction is quenched, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to separate and quantify the parent drug and its radioactive metabolites.
-
Structure Elucidation: The chemical structures of the metabolites are determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Cytotoxicity Assays
While specific data for individual metabolites is scarce, general protocols for assessing the cytotoxicity of alkylating agents are well-established.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology (MTT Assay Example):
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound or its metabolites) for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Conclusion
The biological activity of this compound is a result of its chemical degradation to the potent alkylating agent 90CE and the DNA repair inhibitor methyl isocyanate. While in vitro studies have identified several other metabolites, including the enzymatically formed C-7, their contribution to the overall efficacy and toxicity of this compound appears to be minimal. Further research to isolate and characterize the biological activity of each of these minor metabolites could provide a more complete understanding of this compound's pharmacological profile. This guide serves as a foundational document for researchers and clinicians working with this important anticancer agent.
References
- 1. Cytotoxicity Assay Protocol [protocols.io]
- 2. This compound (cloretazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H14ClN3O5S2 | CID 3081349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide on the Impact of Laromustine and Related Compounds on Cell Cycle Progression
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide delves into the mechanisms by which certain anticancer agents impact cell cycle progression, with a primary focus on the distinct actions of Laromustine and the Polo-like kinase 1 (PLK1) inhibitor, Onvansertib. While both are investigated for their therapeutic potential in oncology, their effects on the cell cycle are governed by fundamentally different mechanisms. This compound, a DNA alkylating agent, exerts its influence through the induction of DNA damage, leading to a more generalized, non-phase-specific cytotoxicity. In contrast, Onvansertib directly targets a key regulator of mitosis, leading to a specific G2/M phase arrest. This guide will elucidate these differences, presenting quantitative data, experimental methodologies, and visual pathways to provide a comprehensive resource for the scientific community.
This compound: A DNA Alkylating Agent
This compound (also known as Cloretazine or VNP40101M) is a novel sulfonylhydrazine alkylating agent. Its cytotoxic effects stem from its ability to induce DNA damage.
Mechanism of Action
Upon administration, this compound metabolizes to form a chloroethylating species. This reactive metabolite specifically targets the O6 position of guanine residues in DNA, leading to the formation of interstrand cross-links. These cross-links are difficult for cancer cells to repair and are highly toxic, ultimately inhibiting DNA replication and transcription, which leads to cell death. Due to this mechanism of direct DNA damage, this compound is generally considered to be a cell cycle-phase nonspecific agent. However, rapidly proliferating cells have shown greater sensitivity to this compound, which may be attributed to differences in the recognition and repair of these DNA cross-links.
Impact on Cell Cycle Progression
While not its primary targeted mechanism, the DNA damage induced by this compound can activate cell cycle checkpoints. This is a cellular defense mechanism to halt cell cycle progression and allow time for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis. The G2 checkpoint is particularly important for sensing DNA damage before the cell enters mitosis. While preclinical studies have extensively focused on its DNA cross-linking ability, detailed quantitative data on the specific percentages of cells arrested in each phase of the cell cycle are not as prominently reported as for targeted agents. Some studies on similar alkylating agents, like lomustine, have shown an arrest in the G2/M phase.
Signaling Pathway for this compound-Induced Cytotoxicity
The pathway for this compound's action is initiated by its metabolic activation and subsequent interaction with DNA.
Caption: this compound's mechanism of action leading to cytotoxicity.
Onvansertib: A Selective PLK1 Inhibitor
Onvansertib is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly during mitosis. It is overexpressed in many types of cancer and is often associated with a poor prognosis.
Mechanism of Action and Impact on Cell Cycle Progression
PLK1 is a master regulator of the G2/M transition, spindle assembly, and cytokinesis. Onvansertib, by selectively inhibiting PLK1, disrupts these processes, leading to a pronounced G2/M cell cycle arrest and subsequent apoptosis in cancer cells.
Studies in various cancer cell lines have consistently demonstrated Onvansertib's ability to induce G2/M arrest. For instance, in uterine serous carcinoma (USC) cells, treatment with Onvansertib led to a dose-dependent increase in the G2 phase population. Similarly, in medulloblastoma cells, Onvansertib induced G2/M arrest and suppressed proliferation. This targeted disruption of the cell cycle is a key feature that distinguishes Onvansertib from non-specific DNA damaging agents.
Quantitative Data on Cell Cycle Arrest
The following table summarizes the quantitative effects of Onvansertib on cell cycle distribution in uterine serous carcinoma cell lines.
| Cell Line | Onvansertib Concentration | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2 | Reference |
| ARK-1 | Control | - | - | 31.75% | |
| 25 nM | Decreased | - | 42.50% | ||
| **SPEC-2 |
Investigating the Genotoxicity of Laromustine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laromustine (VNP40101M), a novel sulfonylhydrazine alkylating agent, has demonstrated significant anti-tumor activity in preclinical models. Its cytotoxic effects are primarily attributed to its genotoxic properties, specifically its ability to induce DNA damage in cancer cells. This technical guide provides an in-depth analysis of the genotoxicity of this compound, detailing its mechanism of action, the types of genetic damage it induces, and the cellular pathways it perturbs. While specific quantitative data from regulatory genotoxicity studies are not publicly available, this guide outlines the standard experimental protocols used to assess such effects and discusses the expected outcomes based on this compound's known chemical properties.
Mechanism of Genotoxic Action
This compound is a prodrug that undergoes metabolic activation to yield two reactive species: a chloroethylating agent (90CE) and methyl isocyanate. The genotoxicity of this compound is predominantly mediated by the 90CE moiety, which acts as a potent DNA alkylating agent.
The primary mechanism of action involves the chloroethylation of the O6 position of guanine residues in DNA. This initial alkylation event can lead to the formation of highly cytotoxic interstrand cross-links (ICLs) between guanine and cytosine on opposite DNA strands. These ICLs are particularly difficult for cellular DNA repair mechanisms to resolve and are considered the principal lethal lesions induced by this compound. The formation of ICLs physically obstructs DNA replication and transcription, triggering cell cycle arrest and ultimately leading to apoptosis.
In addition to ICLs, the alkylating activity of this compound can result in other forms of DNA damage, including single-strand breaks and chromosomal aberrations.
The second reactive metabolite, methyl isocyanate, contributes to the overall cytotoxicity through a distinct mechanism. It is known to carbamoylate proteins, which can inhibit critical cellular processes, including DNA repair. Specifically, methyl
Laromustine's Role in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laromustine (Cloretazine®, VNP40101M) is a novel sulfonylhydrazine anticancer prodrug that exhibits a dual mechanism of action, yielding both a 2-chloroethylating agent and a methyl carbamoylating agent, methyl isocyanate, upon systemic decomposition. While the chloroethylating activity contributes to cytotoxicity through DNA cross-linking, the carbamoylating moiety is a potent and rapid inducer of apoptosis, particularly in hematological malignancies such as acute myeloid leukemia (AML). This technical guide provides an in-depth analysis of the signaling pathways and molecular events through which this compound induces programmed cell death. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways to facilitate further research and drug development.
Dual Mechanism of this compound-Induced Cell Death
This compound is designed to spontaneously decompose in vivo into two reactive species, each contributing to its anticancer effects through distinct mechanisms:
-
2-Chloroethylating Agent (90CE): This electrophilic species alkylates DNA, primarily at the O6 position of guanine. This initial lesion can then form highly cytotoxic interstrand cross-links (ICLs) in the DNA.[1][2] ICLs block DNA replication and transcription, leading to cell cycle arrest and eventual cell death.[1][2] This mode of action is characteristic of other chloroethylating nitrosoureas.[1]
-
Methyl Isocyanate: This carbamoylating agent has been identified as the primary mediator of rapid apoptosis induced by this compound.[3] Unlike the DNA-damaging effects of the chloroethylating agent, methyl isocyanate triggers a distinct signaling cascade that swiftly leads to programmed cell death.[3]
The Carbamoylating Moiety and Rapid Apoptosis
The methyl isocyanate component of this compound is responsible for the rapid induction of apoptosis, a key feature of its therapeutic profile. This process is particularly prominent in leukemia cell lines such as HL-60.[3] The primary mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis.
Signaling Pathway of Carbamoylating Agent-Induced Apoptosis
The apoptotic cascade initiated by the carbamoylating activity of this compound is thought to involve the activation of Apoptosis Signal-regulating Kinase 1 (ASK1). In its inactive state, ASK1 is bound to the reduced form of thioredoxin (Trx). Methyl isocyanate, the carbamoylating species, is proposed to react with sulfhydryl groups on Trx, leading to the dissociation of the ASK1-Trx complex.[4] This releases and activates ASK1, which in turn activates downstream kinases in the JNK and p38 MAP kinase pathways.[3][4]
Activated JNK and p38 can then modulate the activity of Bcl-2 family proteins, shifting the balance towards a pro-apoptotic state. This involves the upregulation of pro-apoptotic members like Bax and the downregulation of anti-apoptotic members like Bcl-2. The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[5] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[3]
Quantitative Data on Carbamoylating Agent-Induced Apoptosis
The following table summarizes the expected quantitative outcomes of this compound's carbamoylating activity on HL-60 cells, based on published literature for this compound and its analogs.[3] Specific values are illustrative and may vary based on experimental conditions.
| Parameter | Condition | Time Point | Result |
| Apoptotic Cells (%) | This compound (Clinically Relevant Dose) | 3 hours | Substantial increase in Annexin V positive cells |
| (Annexin V/PI Staining) | Chloroethylating Agent (90CE) alone | 3 hours | No significant increase in apoptotic cells |
| PARP Cleavage | This compound | 6-12 hours | Significant increase in the 89 kDa cleaved fragment |
| (Western Blot) | Carbamoylating Agent (101MDCE) alone | 12 hours | Similar level of PARP cleavage to this compound |
| Chloroethylating Agent (90CE) alone | 6-12 hours | Minimal PARP cleavage compared to this compound | |
| Bax/Bcl-2 Ratio | This compound | 24-48 hours | Expected increase in the Bax/Bcl-2 protein ratio |
The Chloroethylating Moiety and Delayed Apoptosis
The 2-chloroethylating agent produced by this compound induces DNA interstrand cross-links, a form of damage that is highly toxic to cells.[1][2] This DNA damage triggers a cellular response that can ultimately lead to apoptosis, typically with a delayed onset compared to the rapid apoptosis induced by the carbamoylating moiety.
Signaling Pathway of DNA Damage-Induced Apoptosis
The formation of DNA interstrand cross-links by the chloroethylating agent stalls DNA replication forks, leading to the activation of the DNA Damage Response (DDR) pathway.[1] Key sensor proteins such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) are recruited to the sites of damage. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2.[1]
Activation of the DDR leads to cell cycle arrest, providing time for DNA repair. However, if the damage is too extensive to be repaired, the DDR can signal for the initiation of apoptosis. This can occur through both p53-dependent and p53-independent mechanisms. In p53-proficient cells, p53 is stabilized and activated, leading to the transcriptional upregulation of pro-apoptotic Bcl-2 family members like Bax and PUMA.[1] This, in turn, triggers the intrinsic apoptotic pathway as described previously. In p53-deficient cells, other pathways involving transcription factors like E2F1 can promote apoptosis.
Quantitative Data on DNA Damage-Induced Apoptosis
The following table provides an illustrative summary of the expected outcomes of the chloroethylating activity of this compound.
| Parameter | Condition | Time Point | Result |
| DNA Cross-links | Chloroethylating Agent | 6-24 hours | Dose-dependent increase in DNA interstrand cross-links |
| (e.g., Comet Assay) | |||
| Cell Cycle Arrest | Chloroethylating Agent | 24 hours | Accumulation of cells in S and G2/M phases |
| (Flow Cytometry) | |||
| Delayed Apoptosis | Chloroethylating Agent | 24-72 hours | Gradual increase in the apoptotic cell population |
| (Annexin V/PI Staining) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound-induced apoptosis.
Cell Culture and Treatment
-
Cell Line: Human promyelocytic leukemia (HL-60) cells are a suitable model.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells at a density of 2 x 10^5 cells/mL.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound for different time points as required for dose-response and time-course studies.
-
Include a vehicle control (DMSO alone) in all experiments.
-
Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Harvest Cells: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Wash: Wash the cell pellet twice with ice-cold PBS.
-
Resuspend: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot Analysis for PARP, Caspase-3, Bax, and Bcl-2
-
Cell Lysis:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PARP (to detect both full-length and cleaved forms), cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control.
-
Conclusion
This compound employs a sophisticated dual mechanism to induce cancer cell death. Its carbamoylating moiety triggers a rapid apoptotic response through the ASK1 and mitochondrial pathways, while its chloroethylating component induces delayed apoptosis via the DNA damage response pathway. This multifaceted approach may contribute to its efficacy in treating hematologic malignancies. A thorough understanding of these distinct apoptotic pathways is crucial for optimizing the clinical application of this compound and for the development of next-generation anticancer agents with similar dual-action profiles. Further research is warranted to fully elucidate the intricate signaling networks and to obtain more precise quantitative data on the apoptotic effects of this compound in various cancer models.
References
- 1. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbamoylating Activity Associated with the Activation of the Antitumor Agent this compound Inhibits Angiogenesis by Inducing ASK1-Dependent Endothelial Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Analysis of Laromustine and Cytarabine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laromustine (also known as Cloretazine or VNP40101M) and Cytarabine (Ara-C) are potent chemotherapeutic agents utilized in the treatment of hematological malignancies, particularly Acute Myeloid Leukemia (AML). This compound is a sulfonylhydrazine prodrug that acts as a DNA alkylating agent, inducing DNA cross-links and subsequent strand breaks. Cytarabine is a pyrimidine analog that, upon intracellular conversion to its triphosphate form, inhibits DNA polymerase and becomes incorporated into the DNA strand, leading to chain termination.
The distinct mechanisms of action of these two agents provide a strong rationale for their combined use. Preclinical evidence suggests that the combination of this compound and cytarabine results in enhanced cytotoxic effects against AML cells in vitro, indicating a potential for synergistic or additive therapeutic benefit. These application notes provide a framework of protocols for the in vitro evaluation of this combination therapy, including methods for assessing cell viability, apoptosis, and synergistic interactions. While detailed quantitative data from published head-to-head in vitro combination studies are scarce in publicly available literature, the provided protocols are based on established methodologies for drug combination analysis.
Data Presentation
The following tables are templates for the structured presentation of quantitative data obtained from the experimental protocols described below.
Table 1: Single Agent Cytotoxicity (IC50) Data
| Cell Line | This compound IC50 (µM) | Cytarabine IC50 (µM) |
| HL-60 | e.g., 5.0 | e.g., 0.1 |
| KG-1 | e.g., 7.5 | e.g., 0.5 |
| U937 | e.g., 6.2 | e.g., 0.25 |
| Primary AML Sample 1 | e.g., 10.2 | e.g., 0.8 |
Note: IC50 values are hypothetical examples and should be replaced with experimentally determined data.
Table 2: Combination Therapy Viability Data (Checkerboard Assay)
| This compound (µM) | Cytarabine (µM) | % Cell Viability |
| 0 | 0 | 100 |
| 0 | e.g., 0.05 | e.g., 85 |
| e.g., 2.5 | 0 | e.g., 70 |
| e.g., 2.5 | e.g., 0.05 | e.g., 45 |
Note: This table should be expanded to reflect the full range of concentrations tested.
Table 3: Apoptosis Induction by this compound and Cytarabine Combination
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | e.g., 2.1 | e.g., 1.5 |
| This compound (IC50) | e.g., 15.3 | e.g., 5.2 |
| Cytarabine (IC50) | e.g., 12.8 | e.g., 4.1 |
| Combination | e.g., 45.7 | e.g., 10.3 |
Note: Values are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Human AML cell lines (e.g., HL-60, KG-1, U937) are commonly used.
-
Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
Protocol 2: Assessment of Cell Viability (MTT Assay)
-
Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.
-
Drug Preparation: Prepare stock solutions of this compound and cytarabine in a suitable solvent (e.g., DMSO or PBS) and dilute to desired concentrations in culture medium.
-
Treatment:
-
Single Agent: Add serial dilutions of this compound or cytarabine to designated wells.
-
Combination: For synergy assessment, use a checkerboard layout with varying concentrations of both drugs.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls. IC50 values can be determined using non-linear regression analysis. For combination studies, synergy can be calculated using software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 3: Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound, cytarabine, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Add 400 µL of 1X binding buffer and analyze the cells immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
Application Notes and Protocols for Laromustine Dosage in In Vivo Mouse Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate dosage and administration of Laromustine in in vivo mouse models. The following protocols are based on preclinical evaluations and are intended to ensure safe and effective experimental outcomes.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes the quantitative data on this compound dosage from preclinical studies. This information is critical for designing experiments that are both effective and mindful of animal welfare.
| Mouse Model | Tumor Type | Route of Administration | Dosage | Vehicle | Reference |
| BALB/c | EMT6 mammary carcinoma | Intraperitoneal (IP) | 10 mg/kg | DMSO, diluted in sterile physiologic saline | [1] |
| BALB/c | EMT6 mammary carcinoma | Intraperitoneal (IP) | 20 mg/kg | DMSO, diluted in sterile physiologic saline | [1] |
Experimental Protocols
Preparation of this compound for Administration
Materials:
-
This compound (Cloretazine, VNP40101M)
-
Dimethyl sulfoxide (DMSO)
-
Sterile, pyrogen-free physiologic saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-27 gauge for IP injections)[2]
Protocol:
-
Dissolving this compound: this compound should be dissolved in DMSO to create a stock solution.
-
Dilution: Immediately before injection, dilute the DMSO stock solution in sterile, pyrogen-free physiologic saline. The final concentration of DMSO should be minimized (e.g., < 0.007 ml/gm of mouse body weight) to avoid biological effects and radioprotection if used in combination with radiation.[1]
-
Vehicle Control: A vehicle-only control group should be included in experiments. This group receives the same DMSO and saline solution without this compound to account for any effects of the vehicle itself.[1]
Administration of this compound via Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound solution
-
Mouse restraint device (optional)
-
Sterile 1 mL syringe with a 25-27 gauge needle[2]
-
70% ethanol
-
Animal scale
Protocol:
-
Animal Weighing: Weigh each mouse accurately to calculate the precise volume of the this compound solution to be administered.
-
Restraint: Gently but firmly restrain the mouse. Proper handling techniques are crucial to minimize stress and ensure accurate injection.
-
Injection Site: The recommended site for IP injection is the lower right abdominal quadrant.[3]
-
Aspiration: Before injecting, gently aspirate with the syringe to ensure the needle has not entered the bladder or gastrointestinal tract.[3]
-
Injection: Once proper needle placement is confirmed, slowly and steadily inject the calculated volume of the this compound solution into the peritoneal cavity. The maximum volume for an IP injection in an adult mouse is typically less than 2-3 mL.[2]
-
Post-Injection Monitoring: After administration, monitor the animal for any signs of distress or adverse reactions.
Visualizations
Signaling Pathway of this compound's Action
This compound is a sulfonylhydrazine prodrug that acts as an alkylating agent.[4][5] Its mechanism of action involves the chloroethylation of the O6 position of guanine residues in DNA, leading to interstrand cross-links.[6] This DNA damage is highly toxic to cells and difficult to repair.[6] The Fanconi Anemia pathway is involved in the repair of such interstrand crosslinks, and its inhibition can sensitize cells to this compound.[4]
Caption: this compound's mechanism of action leading to DNA damage.
Experimental Workflow for In Vivo this compound Studies
The following diagram outlines a typical workflow for conducting in vivo studies with this compound in mouse models, from tumor cell implantation to data analysis.
Caption: Experimental workflow for this compound efficacy studies in mice.
References
- 1. Preclinical Evaluation of this compound for use in Combination with Radiation Therapy in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cea.unizar.es [cea.unizar.es]
- 3. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 4. "Use of Small Molecule Fanconi Anemia Pathway Inhibitors as Sensitizing" by Sam W. Marchant [digitalcommons.colby.edu]
- 5. This compound - Vion Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 6. go.drugbank.com [go.drugbank.com]
Application Note: Quantification of Laromustine and its Active Metabolite in Human Plasma using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of the anticancer agent Laromustine (VNP40101M) and its highly unstable active metabolite (VNP4090CE) in human plasma. Due to the rapid degradation of the active metabolite (half-life < 90 seconds), a specialized sample handling procedure involving plasma acidification is crucial for accurate bioanalysis. The method utilizes a liquid-liquid extraction (LLE) procedure followed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This robust and validated method is suitable for pharmacokinetic studies in clinical and preclinical research, offering high sensitivity and selectivity.
Introduction
This compound is a novel sulfonylhydrazine alkylating agent that acts as a prodrug.[1][2] In vivo, it undergoes chemical degradation to release a short-lived, highly reactive chloroethylating agent, VNP4090CE.[1][3] This active metabolite then alkylates DNA at the O6 position of guanine, leading to interstrand cross-links and cytotoxic effects.[1][3] The accurate quantification of both the parent prodrug and its transient active metabolite is essential for understanding its pharmacokinetic profile and exposure-response relationship.
The primary challenge in this bioanalytical assay is the inherent instability of VNP4090CE. This protocol addresses this by immediate acidification of the plasma sample, which effectively stabilizes the metabolite. The subsequent liquid-liquid extraction and sensitive LC-MS/MS detection allow for the reliable measurement of both compounds over a broad concentration range.
This compound Activation Pathway
This compound is designed to be a prodrug that releases its active DNA-alkylating agent, 90CE, upon entering the bloodstream. This activation is a critical step in its mechanism of action.
Caption: Activation pathway of this compound.
Experimental Protocols
Required Materials
-
This compound (VNP40101M) reference standard
-
VNP4090CE reference standard
-
This compound Internal Standard (VNP40101M-IS)
-
VNP4090CE Internal Standard (VNP4090CE-IS)
-
Blank human plasma (with sodium heparin anticoagulant)
-
Citric Acid (2.0 M solution)
-
Ethyl Ether (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (MS grade)
-
Deionized Water
-
Microcentrifuge tubes
-
Analytical balance, vortex mixer, centrifuge, nitrogen evaporator
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, VNP4090CE, and their respective internal standards in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in methanol to create working solutions for calibration standards and quality control (QC) samples.
Sample Preparation
-
Plasma Acidification: Prior to use, treat the blank human plasma with 2.0 M citric acid in a 40:1 ratio (plasma:citric acid, v/v) to stabilize the active metabolite.[4]
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working solutions into the acidified blank plasma to prepare calibration standards ranging from 1.00 to 1,000 ng/mL and QC samples at low (3.00 ng/mL), medium (150 ng/mL), and high (750 ng/mL) concentrations.[5]
-
Extraction:
-
Pipette 100 µL of the plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add the internal standard solution (VNP40101M-IS and VNP4090CE-IS).
-
Add 1.5 mL of ethyl ether.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the upper organic layer (ethyl ether) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
-
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
Caption: HPLC-MS/MS workflow for this compound analysis.
HPLC-MS/MS Parameters
Table 1: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1290 Infinity II LC or equivalent |
| Column | ZORBAX Phenyl-Hexyl or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or Gradient (as per validated method) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 3 µL |
| Column Temperature | 35°C |
| Retention Time | VNP4090CE: ~1.93 min, this compound: ~2.94 min[4][5][6] |
Table 2: Mass Spectrometric Conditions
| Parameter | Setting |
|---|---|
| Mass Spectrometer | Agilent 6495 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| This compound Transition | m/z 324.0 → 249.0 (Breaks down to VNP4090CE m/z)[4][5][6] |
| VNP4090CE Transition | m/z 249.0 → Product Ion (specifics to be optimized) |
| Source Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
Method Validation Summary
The method was validated according to regulatory guidelines.[4] The validation assessed selectivity, linearity, limit of quantitation, accuracy, precision, recovery, and stability.
Linearity and Sensitivity
The calibration curves were linear over the range of 1.00 to 1,000 ng/mL for both this compound and VNP4090CE.[4][5][6] A weighted (1/x²) linear least-squares regression model was used for quantification.[5] The lower limit of quantification (LLOQ) for both analytes was established at 1.00 ng/mL.[5]
Table 3: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
|---|---|---|---|
| This compound (VNP40101M) | 1.00 - 1,000 | Weighted (1/x²) | > 0.99 |
| VNP4090CE | 1.00 - 1,000 | Weighted (1/x²) | > 0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results for both analytes were within the acceptable limits of ±15% for accuracy (bias) and ≤15% for precision (RSD).[4][5]
Table 4: Summary of Intra-Day Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
|---|---|---|---|---|
| This compound | Low (LQC) | 3.00 | Within ±15% | ≤15% |
| Medium (MQC) | 150 | Within ±15% | ≤15% | |
| High (HQC) | 750 | Within ±15% | ≤15% | |
| VNP4090CE | Low (LQC) | 3.00 | Within ±15% | ≤15% |
| Medium (MQC) | 150 | Within ±15% | ≤15% |
| | High (HQC) | 750 | Within ±15% | ≤15% |
Table 5: Summary of Inter-Day Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
|---|---|---|---|---|
| This compound | Low (LQC) | 3.00 | Within ±15% | ≤15% |
| Medium (MQC) | 150 | Within ±15% | ≤15% | |
| High (HQC) | 750 | Within ±15% | ≤15% | |
| VNP4090CE | Low (LQC) | 3.00 | Within ±15% | ≤15% |
| Medium (MQC) | 150 | Within ±15% | ≤15% |
| | High (HQC) | 750 | Within ±15% | ≤15% |
Stability
The stability of this compound and VNP4090CE was assessed under various conditions to ensure sample integrity during collection, storage, and analysis.
Table 6: Stability Data Summary
| Stability Condition | Duration | Result |
|---|---|---|
| Freeze-Thaw Stability | 3 cycles at -20°C and -70°C | Stable |
| Short-Term (Bench-Top) Stability | 4 hours at room temperature | Stable |
| Long-Term Freezer Storage | 365 days at -10 to -30°C | Stable[5] |
| 371 days at -60 to -80°C | Stable[5] |
| Autosampler Stability | 48 hours at refrigerated conditions | Stable |
Conclusion
The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the simultaneous quantification of this compound and its unstable active metabolite, VNP4090CE, in acidified human plasma. The detailed protocols and validation data demonstrate its suitability for supporting pharmacokinetic assessments in drug development and clinical research.
References
- 1. This compound | C6H14ClN3O5S2 | CID 3081349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Development and Validation of LC-MS-MS Assay for the Determination of the Emerging Alkylating Agent this compound and Its Active Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Clonogenic Survival Assay after Laromustine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laromustine (also known as Cloretazine® or VNP40101M) is a novel sulfonylhydrazine alkylating agent with significant antitumor activity.[1] As a prodrug, this compound is metabolized to form the active chloroethylating agent 90CE and methyl isocyanate.[1] The primary mechanism of action of 90CE is the alkylation of the O6 position of guanine in DNA, leading to the formation of interstrand crosslinks.[2][3] These crosslinks are highly cytotoxic as they block DNA replication and transcription, ultimately inducing cell death.[2] The efficacy of this compound is influenced by the cell's DNA repair capacity, particularly by the activity of O6-alkylguanine-DNA alkyltransferase (AGT) and the Fanconi Anemia (FA) pathway, which are involved in the repair of DNA adducts and interstrand crosslinks, respectively.[3][4]
The clonogenic survival assay is a gold-standard in vitro method used to determine the long-term reproductive viability of cells after exposure to cytotoxic agents.[5][6] This assay is critical in preclinical drug development to assess the cytotoxic and anti-proliferative effects of anticancer drugs like this compound. By quantifying the ability of single cells to form colonies, researchers can generate dose-response curves and determine the sensitivity of different cancer cell lines to the drug.
These application notes provide a detailed protocol for performing a clonogenic survival assay to evaluate the efficacy of this compound.
Data Presentation
The following tables summarize representative quantitative data on the surviving fraction of various cell lines after a 2-hour treatment with this compound. The data is derived from preclinical studies and illustrates the differential sensitivity of cell lines based on their DNA repair capabilities.
Table 1: Surviving Fraction of EMT6 Mouse Mammary Carcinoma Cells after this compound Treatment
| This compound Concentration (µM) | Surviving Fraction (Mean ± SEM) |
| 0 | 1.00 ± 0.00 |
| 20 | 0.45 ± 0.05 |
| 40 | 0.15 ± 0.03 |
| 60 | 0.03 ± 0.01 |
| 80 | 0.01 ± 0.005 |
Data estimated from published survival curves.[3]
Table 2: Surviving Fraction of Human Fibroblasts after this compound Treatment
| This compound Concentration (µM) | Surviving Fraction (Mean ± SEM) |
| 0 | 1.00 ± 0.00 |
| 50 | 0.50 ± 0.06 |
| 100 | 0.18 ± 0.04 |
| 150 | 0.05 ± 0.01 |
| 200 | 0.01 ± 0.005 |
Data estimated from published survival curves.[3]
Table 3: Comparative Survival of DNA Repair Deficient Cell Lines after this compound Treatment
| Cell Line | Genotype | This compound Concentration for 10% Survival (µM) |
| Normal Human Fibroblasts | Repair Proficient | ~170 |
| Fanconi Anemia C Mutant | FA Pathway Deficient | ~30 |
| VC8 | BRCA2 Deficient | ~25 |
| VC8 + BRCA2 | BRCA2 Complemented | ~120 |
Data estimated from published survival curves, highlighting the increased sensitivity of cells with deficient DNA interstrand crosslink repair.[3]
Experimental Protocols
Protocol: Clonogenic Survival Assay for this compound
This protocol details the steps for assessing the clonogenic survival of adherent cancer cell lines after treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., EMT6, human tumor cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (store as per manufacturer's instructions, typically dissolved in an appropriate solvent like DMSO to create a stock solution)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
6-well or 100 mm cell culture plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Methanol or 4% paraformaldehyde (for fixation)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and prepare a single-cell suspension in complete medium.
-
Perform a cell count to determine the cell concentration.
-
Seed a predetermined number of cells into 6-well plates. The number of cells to be plated will depend on the cell line's plating efficiency and the expected toxicity of this compound. It is recommended to perform a preliminary experiment to determine the optimal seeding density. A typical range is 200-1000 cells per well for a 6-well plate.
-
Incubate the plates overnight to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells with this compound for a defined period. Based on preclinical studies, a 2-hour incubation is a standard duration.[3]
-
After the incubation period, aspirate the drug-containing medium.
-
Wash the cells twice with sterile PBS to remove any residual drug.
-
Add fresh, drug-free complete medium to each well.
-
-
Colony Formation:
-
Return the plates to the incubator and allow the cells to grow and form colonies. This typically takes 7-14 days, depending on the doubling time of the cell line.
-
Monitor the plates periodically to ensure colonies in the control wells are of a sufficient size (at least 50 cells) and are not merging.
-
-
Fixation and Staining:
-
Once colonies are of an appropriate size, aspirate the medium from the wells.
-
Gently wash the wells with PBS.
-
Fix the colonies by adding methanol or 4% paraformaldehyde and incubating for 10-15 minutes at room temperature.
-
Aspirate the fixative and allow the plates to air dry.
-
Stain the colonies by adding Crystal Violet solution to each well and incubating for 20-30 minutes at room temperature.
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) for the control group:
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
-
Calculate the Surviving Fraction (SF) for each this compound concentration:
-
SF = (Number of colonies counted / (Number of cells seeded x PE/100))
-
-
Plot the Surviving Fraction as a function of this compound concentration to generate a dose-response curve.
-
Mandatory Visualization
Caption: Experimental workflow for the clonogenic survival assay with this compound treatment.
Caption: this compound's mechanism of action and interaction with DNA repair pathways.
References
- 1. DNA-binding mechanism of O6-alkylguanine-DNA alkyltransferase. Effects of protein and DNA alkylation on complex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of this compound for use in Combination with Radiation Therapy in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of this compound for use in combination with radiation therapy in the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Fanconi Anemia Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Laromustine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laromustine (formerly known as Cloretazine® or VNP40101M) is a novel sulfonylhydrazine alkylating agent that exhibits significant anti-tumor activity. Its mechanism of action involves the generation of two reactive species: a chloroethylating agent and a carbamoylating agent. The chloroethylating species alkylates DNA, primarily at the O6-position of guanine, leading to the formation of interstrand cross-links. These cross-links are highly cytotoxic as they block DNA replication and transcription, ultimately inducing cell death. The carbamoylating species is understood to contribute to cytotoxicity, in part by inhibiting DNA repair processes.
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations. It is an indispensable tool in pre-clinical drug development for elucidating the cellular responses to cytotoxic agents like this compound. This document provides detailed application notes and protocols for the flow cytometric analysis of apoptosis, cell cycle progression, and DNA damage in cells treated with this compound.
Data Presentation
Due to the limited availability of specific quantitative flow cytometry data for this compound in publicly accessible literature, the following tables present illustrative data that reflect the expected outcomes based on its known mechanism of action as a DNA alkylating agent. These tables are intended to serve as a template for data presentation and analysis.
Table 1: Apoptosis Induction in HL-60 Leukemia Cells Treated with this compound for 48 hours
| Treatment | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 70.3 ± 3.5 | 15.8 ± 2.2 | 13.9 ± 1.9 |
| This compound | 25 | 45.1 ± 4.2 | 30.2 ± 3.1 | 24.7 ± 2.8 |
| This compound | 50 | 20.7 ± 2.9 | 45.5 ± 4.5 | 33.8 ± 3.7 |
Data are presented as mean ± standard deviation of three independent experiments. This is illustrative data.
Table 2: Cell Cycle Distribution of Jurkat Cells Treated with this compound for 24 hours
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 0 | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.2 |
| This compound | 5 | 60.2 ± 3.1 | 25.3 ± 2.0 | 14.5 ± 1.5 |
| This compound | 10 | 68.7 ± 3.9 | 18.9 ± 2.5 | 12.4 ± 1.8 |
| This compound | 20 | 75.1 ± 4.5 | 12.5 ± 1.7 | 12.4 ± 1.6 |
Data are presented as mean ± standard deviation of three independent experiments. This is illustrative data.
Table 3: DNA Damage (γH2AX) in A549 Lung Carcinoma Cells Treated with this compound for 6 hours
| Treatment | Concentration (µM) | γH2AX Mean Fluorescence Intensity (MFI) | Fold Change in MFI (vs. Control) |
| Control | 0 | 150 ± 25 | 1.0 |
| This compound | 10 | 450 ± 55 | 3.0 |
| This compound | 25 | 980 ± 110 | 6.5 |
| This compound | 50 | 1850 ± 210 | 12.3 |
Data are presented as mean ± standard deviation of three independent experiments. This is illustrative data.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the quantification of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound
-
Cell line of interest (e.g., HL-60, Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate. Allow cells to adhere overnight (for adherent cells). Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Aspirate the medium, wash with PBS, and detach cells using a gentle cell scraper or trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer.
-
Staining:
-
Resuspend 1 x 10^5 cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use FITC signal detector (typically FL1) for Annexin V and a phycoerythrin signal detector (typically FL2) for PI.
-
Set up compensation and gates based on unstained and single-stained controls.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for determining the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 2 of Protocol 1.
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI signal (FL2 or FL3).
-
Use doublet discrimination to exclude cell aggregates from the analysis.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: Analysis of DNA Damage by γH2AX Staining
This protocol is for the detection of DNA double-strand breaks through the phosphorylation of H2AX (γH2AX).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-species IgG (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Cell Harvesting and Fixation:
-
Harvest cells as described in step 2 of Protocol 1.
-
Resuspend cells in 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Centrifuge and wash with PBS.
-
-
Permeabilization:
-
Resuspend the cell pellet in 1 mL of Permeabilization Buffer and incubate for 15 minutes on ice.
-
Centrifuge and wash with PBS.
-
-
Immunostaining:
-
Resuspend the cell pellet in 100 µL of Blocking Buffer and incubate for 30 minutes at room temperature.
-
Add the primary anti-γH2AX antibody at the recommended dilution and incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells twice with PBS.
-
Resuspend the cells in 100 µL of Blocking Buffer containing the fluorochrome-conjugated secondary antibody at the recommended dilution.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the samples on a flow cytometer, detecting the fluorescence of the secondary antibody.
-
Quantify the Mean Fluorescence Intensity (MFI) as a measure of γH2AX levels.
-
Mandatory Visualizations
Application Notes and Protocols for Laromustine and Radiation Co-treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laromustine (also known as cloretazine or VNP40101M) is a novel sulfonylhydrazine alkylating agent that has demonstrated broad-spectrum anti-tumor activity in preclinical studies. Its mechanism of action involves the generation of a chloroethylating species that alkylates the O6 position of guanine in DNA, leading to the formation of interstrand cross-links. These cross-links are highly cytotoxic lesions that can inhibit DNA replication and transcription, ultimately inducing cell death.[1]
Radiation therapy is a cornerstone of cancer treatment that induces DNA damage, primarily through the generation of reactive oxygen species. The combination of this compound and radiation presents a compelling therapeutic strategy, as both modalities target DNA, potentially leading to enhanced anti-tumor efficacy. Preclinical studies have explored this combination in solid tumors, providing insights into the nature of their interaction and the factors that influence treatment outcomes.[2][3]
These application notes provide a detailed overview of the preclinical data on this compound and radiation co-treatment, including experimental protocols and a summary of key findings. The information is intended to guide researchers in designing and interpreting studies aimed at further evaluating this combination therapy.
Mechanism of Action and Signaling Pathways
This compound acts as a prodrug that, under physiological conditions, releases a highly reactive 90CE chloroethylating agent. This agent targets the O6 position of guanine residues in DNA, leading to the formation of O6-chloroethylguanine adducts. These adducts can then react with the cytosine on the opposing DNA strand to form a G-C interstrand cross-link.[1][2] The formation of these cross-links is a critical step in the cytotoxic action of this compound.
The efficacy of this compound is significantly influenced by the cellular DNA repair capacity. Specifically, the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) can remove the initial O6-chloroethylguanine adduct, thereby preventing the formation of the cytotoxic interstrand cross-link and conferring resistance to the drug.[2][3] Cells deficient in DNA cross-link repair pathways, such as those with mutations in the Fanconi Anemia (FA) or BRCA2 genes, exhibit hypersensitivity to this compound.[2][3][4]
Radiation therapy induces a variety of DNA lesions, including single-strand breaks (SSBs) and double-strand breaks (DSBs). The cellular response to radiation-induced DNA damage involves the activation of a complex network of signaling pathways, primarily orchestrated by the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases. These pathways coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.
The co-treatment with this compound and radiation results in a multi-pronged attack on the cancer cell's genome. The interaction between the two agents appears to be additive, suggesting that they act independently to contribute to the overall cytotoxicity.[2]
Caption: Signaling pathway of this compound and radiation co-treatment.
Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation of this compound and radiation by Rockwell et al. (2012).[2]
In Vitro Cell Survival Assay
This protocol describes the assessment of cytotoxicity of this compound and radiation, alone and in combination, using a clonogenic survival assay.
Materials:
-
EMT6 mouse mammary carcinoma cells
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
This compound (VNP40101M)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture dishes
-
X-ray source
Procedure:
-
Cell Culture: Maintain EMT6 cells in exponential growth phase in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Add this compound to the cell culture medium at the desired concentrations (e.g., 60 µM).
-
Incubate the cells with this compound for a specified duration (e.g., 2 hours).
-
-
Irradiation:
-
For combined treatment, irradiate the cells with graded doses of X-rays during the final minutes of the this compound exposure.
-
For radiation-only treatment, irradiate cells in fresh medium.
-
-
Clonogenic Survival Assay:
-
After treatment, wash the cells with PBS and detach them using trypsin-EDTA.
-
Count the cells and plate a known number of cells into new culture dishes.
-
Incubate the dishes for 7-10 days to allow for colony formation.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
-
Caption: Workflow for in vitro cell survival experiments.
In Vivo Tumor Growth Delay Assay
This protocol outlines the procedure for evaluating the efficacy of this compound and radiation co-treatment in a murine tumor model.
Materials:
-
BALB/c mice
-
EMT6 tumor cells
-
This compound (VNP40101M)
-
Saline solution
-
Anesthetic
-
X-ray source
-
Calipers
Procedure:
-
Tumor Implantation:
-
Inject a suspension of EMT6 tumor cells subcutaneously into the flank of BALB/c mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups: vehicle control, this compound alone, radiation alone, and combination therapy.
-
Administer this compound via intravenous injection at the desired dose (e.g., 10 or 20 mg/kg).
-
For the combination group, irradiate the tumors with a single dose of X-rays (e.g., 10 Gy) shortly after this compound administration (e.g., 5 minutes).
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (length × width²) / 2.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Determine the tumor growth delay, which is the time it takes for the tumors in the treated groups to reach a specific size (e.g., four times the initial volume) compared to the control group.
-
Caption: Workflow for in vivo tumor growth delay experiments.
Data Presentation
The following tables summarize the quantitative data from the preclinical evaluation of this compound and radiation co-treatment.
Table 1: In Vitro Cytotoxicity of this compound and Radiation in EMT6 Cells
| Treatment Group | Surviving Fraction (Mean ± SEM) |
| Control | 1.0 |
| 60 µM this compound | 0.032 ± SEM |
| Radiation (graded doses) | Dose-dependent decrease |
| 60 µM this compound + Radiation | Additive toxicity observed |
Note: Specific surviving fractions for graded radiation doses are detailed in the source publication. The combination showed additive effects based on isobologram analysis.[2]
Table 2: In Vivo Efficacy of this compound and Radiation in EMT6 Tumor Model - Tumor Cell Survival
| Treatment Group | Surviving Fraction (Mean ± SEM) |
| Control | 1.0 |
| 10 mg/kg this compound | ~0.4 |
| 20 mg/kg this compound | ~0.3 |
| 10 Gy Radiation | ~0.1 |
| 10 mg/kg this compound + 10 Gy Radiation | ~0.04 (Additive) |
| 20 mg/kg this compound + 10 Gy Radiation | ~0.03 (Additive) |
| 10 mg/kg this compound + 15 Gy Radiation | Subadditive effect |
| 10 mg/kg this compound + 20 Gy Radiation | Subadditive effect |
Data are approximated from the graphical representations in the source publication.[2]
Table 3: In Vivo Efficacy of this compound and Radiation in EMT6 Tumor Model - Tumor Growth Delay
| Treatment Group | Tumor Growth Delay (days, Mean ± SEM) |
| 10 Gy Radiation | 6.2 ± 0.8 |
| 10 mg/kg this compound | 3.4 ± 1.8 |
| 20 mg/kg this compound | 6.8 ± 0.8 |
| 10 Gy Radiation + 10 mg/kg this compound | 7.6 ± 0.4 |
| 10 Gy Radiation + 20 mg/kg this compound | 7.9 ± 0.8 |
Tumor growth delay was calculated as the excess time for treated tumors to reach four times the treatment volume.[2]
Conclusion
The preclinical data strongly suggest that the combination of this compound and radiation therapy has the potential to be an effective anti-cancer strategy. The interaction between the two modalities is largely additive, indicating that they contribute to cell killing through independent mechanisms.[2] The efficacy of this combination is likely to be influenced by the tumor's DNA repair capacity, particularly the status of AGT and the Fanconi Anemia/BRCA pathways.[2][3][4] These application notes and protocols provide a framework for further investigation into this promising combination therapy. Future studies should aim to optimize the dosing and scheduling of this compound and radiation to maximize therapeutic gain and to identify biomarkers that can predict treatment response.
References
- 1. Acquired radioresistance in EMT6 mouse mammary carcinoma cell line is mediated by CTLA-4 and PD-1 through JAK/STAT/PI3K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of this compound for use in Combination with Radiation Therapy in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of this compound for use in combination with radiation therapy in the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of DNA Damage Response Proteins Post-Laromustine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laromustine (Cloretazine®, VNP40101M) is a novel sulfonylhydrazine alkylating agent that has demonstrated significant anticancer activity in preclinical and clinical studies, particularly in hematologic malignancies.[1] Its mechanism of action involves the generation of two reactive species: a chloroethylating agent and a carbamoylating agent. The primary cytotoxic effect is attributed to the chloroethylating species, which alkylates the O6 position of guanine in DNA, leading to the formation of highly toxic interstrand crosslinks.[2] These crosslinks physically block DNA replication and transcription, ultimately triggering programmed cell death.
The formation of such DNA lesions potently activates the cellular DNA Damage Response (DDR) network. The DDR is a complex signaling cascade that senses DNA damage, arrests the cell cycle to allow for repair, and, if the damage is irreparable, initiates apoptosis. Key proteins in this pathway include the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), their downstream checkpoint kinases CHK1 and CHK2, the tumor suppressor p53, and the phosphorylated histone variant γH2AX, which serves as a sensitive marker for DNA double-strand breaks.
This document provides detailed protocols for the analysis of these key DDR proteins by Western blot in response to this compound treatment, along with representative data and pathway diagrams to facilitate experimental design and data interpretation.
Data Presentation
The following table summarizes representative quantitative data from Western blot analysis of key DNA damage response proteins in a cancer cell line (e.g., HL-60) treated with this compound (100 µM) over a 24-hour time course. Data is presented as fold change in protein expression or phosphorylation relative to an untreated control, normalized to a loading control (e.g., β-actin).
| Target Protein | 0 hr | 6 hr | 12 hr | 24 hr |
| γH2AX (Ser139) | 1.0 | 8.5 | 15.2 | 12.3 |
| p-ATM (Ser1981) | 1.0 | 4.2 | 7.8 | 5.1 |
| p-ATR (Ser428) | 1.0 | 2.1 | 3.5 | 2.8 |
| p-CHK1 (Ser345) | 1.0 | 3.8 | 6.2 | 4.5 |
| p-CHK2 (Thr68) | 1.0 | 5.1 | 9.3 | 6.7 |
| p-p53 (Ser15) | 1.0 | 6.7 | 11.5 | 8.9 |
| Total p53 | 1.0 | 3.2 | 5.6 | 4.2 |
| Cleaved PARP | 1.0 | 2.5 | 7.1 | 10.8 |
Note: This data is illustrative and represents the expected trends in DDR protein activation following treatment with a potent DNA crosslinking agent like this compound. Actual results may vary depending on the cell line, drug concentration, and experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture the desired cancer cell line (e.g., HL-60, A549, or a relevant patient-derived line) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells in multi-well plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) immediately before use.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 10-200 µM) for various time points (e.g., 0, 6, 12, 24 hours). Include a vehicle-treated control (DMSO).
-
Cell Harvesting: Following treatment, harvest the cells. For adherent cells, wash with ice-cold PBS and detach using a cell scraper. For suspension cells, collect by centrifugation.
Protocol 2: Western Blot Analysis of DDR Proteins
-
Cell Lysis:
-
Wash the cell pellet with ice-cold PBS and centrifuge.
-
Resuspend the pellet in RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins).
-
Run the gel in electrophoresis buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (specific for γH2AX, p-ATM, p-ATR, p-CHK1, p-CHK2, p-p53, total p53, or cleaved PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: this compound-induced DNA damage response pathway.
References
Application Notes and Protocols for Assessing Laromustine Synergy with Other Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laromustine (also known as cloretazine, VNP40101M) is a sulfonylhydrazine prodrug that exhibits potent antitumor activity. Its mechanism of action involves a dual functionality: upon activation, it releases reactive species that induce interstrand DNA cross-links, a highly cytotoxic lesion, and a carbamoylating species that can inhibit the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT). This dual mechanism suggests that this compound may act synergistically with other chemotherapeutic agents, potentially enhancing therapeutic efficacy, overcoming drug resistance, and allowing for dose reduction to minimize toxicity.
These application notes provide a comprehensive overview of the preclinical assessment of this compound's synergistic potential with other standard-of-care chemotherapeutics. Detailed protocols for in vitro synergy screening and data analysis using the Chou-Talalay method are provided to guide researchers in this area of investigation.
Data Presentation: Quantitative Synergy Analysis of this compound Combinations
The following tables summarize the nature of the interaction between this compound and various chemotherapeutic agents in human leukemia cell lines. The data is derived from preclinical studies where drug interactions were quantitatively assessed using the Combination Index (CI) method of Chou and Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergy of this compound with Topoisomerase Inhibitors and Antimetabolites in HL-60 Human Promyelocytic Leukemia Cells
| Combination Drug | Interaction Type |
| Gemcitabine | Synergistic |
| Irinotecan | Synergistic |
| Topotecan | Synergistic |
Data derived from in vitro studies assessing the anti-proliferative activity of simultaneous drug combinations.
Table 2: Synergy of this compound with Topoisomerase Inhibitors and Antimetabolites in U937 Human Histiocytic Lymphoma Cells
| Combination Drug | Interaction Type |
| Gemcitabine | Synergistic |
| Irinotecan | Additive |
| Topotecan | Additive |
Data derived from in vitro studies assessing the anti-proliferative activity of simultaneous drug combinations.
Table 3: Synergy of this compound with an Anthracycline Antibiotic in Leukemia Cell Lines
| Combination Drug | Cell Line | Interaction Type |
| Idarubicin | HL-60 | Additive |
| Idarubicin | U937 | Additive |
Data derived from in vitro studies assessing the anti-proliferative activity of simultaneous drug combinations.
Experimental Protocols
In Vitro Cell Viability Assay for Synergy Assessment (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound in combination with another chemotherapeutic agent.
Materials:
-
Human cancer cell lines (e.g., HL-60, U937)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Chemotherapeutic agent of interest (stock solution)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the second chemotherapeutic agent in complete medium.
-
For single-agent dose-response curves, add 100 µL of varying concentrations of each drug to designated wells.
-
For combination studies, add 100 µL of the drug mixtures at constant or non-constant ratios to the designated wells. It is recommended to use a fixed-ratio experimental design based on the IC50 values of the individual drugs.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plates for a duration relevant to the cell line and drugs being tested (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium from the wells (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells).
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound and a combination agent.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
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This compound and second chemotherapeutic agent
-
6-well plates or culture dishes
-
Trypsin-EDTA (for adherent cells)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Stereomicroscope
Procedure:
-
Cell Treatment:
-
Treat cells in suspension or as monolayers in flasks with single agents or combinations of this compound and the second drug for a specified period (e.g., 24 hours).
-
-
Cell Plating:
-
After treatment, wash the cells with PBS, trypsinize (if adherent), and resuspend in fresh medium.
-
Perform a cell count and plate a known number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells plated should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies.
-
-
Colony Formation:
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
-
Fixation and Staining:
-
Carefully remove the medium and wash the wells with PBS.
-
Fix the colonies with the fixation solution for 15 minutes.
-
Remove the fixation solution and stain the colonies with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies (≥50 cells) in each well using a stereomicroscope.
-
Synergy Quantification: The Chou-Talalay Method
The Combination Index (CI) is calculated using the Chou-Talalay method to quantitatively determine the nature of the drug interaction.
Procedure:
-
Data Input:
-
Use the dose-response data obtained from the cell viability or clonogenic assays for each drug alone and for the combination.
-
-
Median-Effect Analysis:
-
For each drug and the combination, generate a median-effect plot by plotting log(fa/fu) versus log(D), where 'fa' is the fraction of cells affected (e.g., 1 - % viability) and 'fu' is the fraction unaffected (% viability). 'D' is the drug concentration.
-
The slope of this plot is the 'm' value, and the x-intercept is the log(Dm), where Dm is the median-effect dose (approximating the IC50).
-
-
Combination Index (CI) Calculation:
-
The CI is calculated using the following equation for a two-drug combination: CI = (D)1 / (Dx)1 + (D)2 / (Dx)2
-
(D)1 and (D)2 are the concentrations of drug 1 and drug 2 in the combination that produce a certain effect (x).
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(Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 alone that produce the same effect (x).
-
-
Specialized software such as CompuSyn can be used to automate these calculations and generate CI values at different effect levels (e.g., CI at 50%, 75%, and 90% inhibition).
-
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Signaling Pathways and Experimental Workflows
Troubleshooting & Optimization
Technical Support Center: Optimizing Laromustine and Radiation Therapy Scheduling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laromustine in combination with radiation therapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it interact with radiation therapy?
A1: this compound is a sulfonylhydrazine prodrug that, upon activation, generates two reactive species: a chloroethylating agent and methyl isocyanate.[1][2] The primary cytotoxic effect is attributed to the chloroethylating species, which alkylates the O6 position of guanine in DNA, leading to the formation of highly toxic interstrand crosslinks.[2][3][4] These crosslinks block DNA replication and transcription, ultimately inducing cell death.[5] Radiation therapy primarily induces DNA damage through the generation of free radicals, causing single and double-strand breaks. The combination of these two modalities targets DNA through different, yet complementary, mechanisms. Preclinical studies suggest that their combined effect is often additive, meaning the total effect is the sum of their individual effects, rather than synergistic.[1][6][7]
Q2: What is the optimal scheduling for administering this compound and radiation in preclinical models?
A2: Preclinical studies in EMT6 mouse mammary carcinoma models have explored concurrent scheduling. In cell culture experiments, this compound was added to the medium for 2 hours, with irradiation occurring 5 minutes before the end of the drug exposure.[1] In mouse xenograft studies, this compound was administered 5 minutes before the start of irradiation.[1] This near-simultaneous administration aims to maximize the interaction between the two forms of DNA damage. However, the optimal timing can be model-dependent and may require empirical determination.
Q3: How do cellular DNA repair pathways influence the efficacy of this compound?
A3: The efficacy of this compound is significantly modulated by cellular DNA repair capacity.
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O6-alkylguanine-DNA alkyltransferase (AGT): This protein repairs O6-alkylguanine lesions, preventing the formation of interstrand crosslinks. Cells with high levels of AGT are more resistant to this compound.[1][7]
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Fanconi Anemia (FA) and BRCA2 Pathways: These pathways are crucial for the repair of interstrand crosslinks. Cells deficient in FA or BRCA2 are hypersensitive to this compound.[1][3][7]
Q4: What are the expected outcomes of combining this compound and radiation in vitro versus in vivo?
A4: In vitro studies with exponentially growing, aerobic EMT6 cells have shown an additive toxicity between this compound and radiation.[1][6][8] However, in vivo studies using EMT6 tumor xenografts have demonstrated more complex interactions, ranging from additive to subadditive.[1][6][7] This discrepancy is likely due to the influence of the tumor microenvironment in vivo, including factors like hypoxia, cell proliferation heterogeneity, and drug delivery kinetics.[1][7]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro cytotoxicity assays.
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Question: My clonogenic survival assays show high variability between experiments. What could be the cause?
-
Answer:
-
This compound Stability: this compound is a prodrug that activates under specific conditions. Ensure that your stock solutions are prepared fresh and used consistently. The stability of this compound in cell culture media over longer incubation times should be considered; it is recommended to perform experiments with a consistent, relatively short exposure time (e.g., 2 hours as used in key preclinical studies).[1][9]
-
Cell Culture Conditions: Ensure that cells are in the exponential growth phase and at a consistent density at the time of treatment. Quiescent or plateau-phase cells can exhibit different sensitivities to this compound.[1][6] Maintain consistent incubator conditions (temperature, CO2, humidity).
-
Assay Technique: Plating efficiency can vary. Ensure proper cell counting and dilution to achieve an appropriate number of colonies for counting. The definition of a colony (typically >50 cells) should be applied consistently.[10][11][12]
-
Issue 2: Discrepancy between in vitro and in vivo results.
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Question: My in vitro experiments suggested an additive effect, but my in vivo xenograft study shows a less than additive effect. Why?
-
Answer:
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro conditions. Factors such as hypoxia, which does not appear to protect cells from this compound directly but affects radiation response, and the presence of quiescent cells can alter the overall treatment outcome.[1][7]
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Drug Penetration and Metabolism: In vivo, the pharmacokinetics and biodistribution of this compound can influence its efficacy. Incomplete or heterogeneous tumor penetration can lead to a reduced effect compared to the uniform drug exposure in vitro.
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Host Factors: The interaction of the treatment with the host's physiological systems, even in immunocompromised mice, can play a role.[13][14]
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Issue 3: High toxicity or lack of efficacy in xenograft models.
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Question: I am observing high toxicity (e.g., weight loss) or minimal tumor growth delay in my mouse models. What should I consider?
-
Answer:
-
Dose and Schedule: The therapeutic window for combination therapy can be narrow. It may be necessary to perform dose-escalation studies for both this compound and radiation to determine the maximum tolerated dose (MTD) for the combination.
-
Tumor Model Selection: The choice of tumor model is critical. Ensure the selected cell line and mouse strain are appropriate for the study. Patient-derived xenografts (PDXs) may offer a more clinically relevant model but can also exhibit greater heterogeneity.[15][16]
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Endpoint Measurement: Tumor growth delay is a common endpoint. Ensure accurate and consistent tumor volume measurements. For a more definitive assessment of efficacy, tumor control (TCD50) assays can be considered, although they are more resource-intensive.[17]
-
Quantitative Data Summary
Table 1: In Vitro Cell Survival with this compound and Radiation in EMT6 Cells
| Treatment Group | Surviving Fraction (Mean ± SEM) | Reference |
| Control | 1.0 | [6] |
| This compound (60 µM) | 0.032 ± 0.005 | [6] |
| Radiation (4 Gy) | ~0.1 | [8] |
| Radiation (8 Gy) | ~0.01 | [8] |
| This compound (60 µM) + Radiation (4 Gy) | ~0.003 | [8] |
| This compound (60 µM) + Radiation (8 Gy) | ~0.0003 | [8] |
Note: Values are approximated from published graphs and serve for illustrative purposes.
Table 2: In Vivo Tumor Cell Survival and Growth Delay in EMT6 Xenografts
| Treatment Group | Surviving Fraction (Mean ± SEM) | Tumor Growth Delay (Days) | Reference |
| Control | 1.0 | 0 | [1] |
| This compound (10 mg/kg) | ~0.4 | Modest | [1] |
| This compound (20 mg/kg) | ~0.2 | Modest | [1] |
| Radiation (10 Gy) | ~0.15 | Modest | [1] |
| This compound (10 mg/kg) + Radiation (10 Gy) | ~0.06 | Additive/Subadditive | [1] |
| This compound (20 mg/kg) + Radiation (10 Gy) | ~0.03 | Additive/Subadditive | [1] |
Note: Values are approximated from published graphs and serve for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Clonogenic Survival Assay
-
Cell Plating: Plate EMT6 cells in 60 mm culture dishes at a density that will yield approximately 50-150 colonies per dish for each treatment condition. Allow cells to attach and resume exponential growth for 18-24 hours.
-
This compound Treatment: Prepare fresh this compound solution in the appropriate vehicle. Add this compound to the cell culture medium to achieve the desired final concentration. Incubate for the specified duration (e.g., 2 hours).
-
Irradiation: Irradiate the culture dishes using a calibrated X-ray source. For combination treatments, irradiate the cells during the final minutes of the this compound incubation period.
-
Colony Formation: After treatment, remove the medium, rinse the cells with PBS, and add fresh medium. Incubate the dishes for 7-10 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a solution such as 10% formalin and stain with 0.1% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
Protocol 2: In Vivo Tumor Growth Delay Assay
-
Tumor Implantation: Inoculate BALB/c mice subcutaneously with EMT6 tumor cells. Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, combination).
-
Treatment Administration:
-
This compound: Administer this compound via intraperitoneal (i.p.) injection at the desired dose.
-
Radiation: Anesthetize the mice and shield the non-tumor-bearing parts of the body. Deliver a single dose of radiation to the tumor using a calibrated irradiator. For combination therapy, administer this compound shortly before irradiation (e.g., 5 minutes prior).
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., using the formula: Volume = 0.5 x length x width²).
-
Endpoint: Continue monitoring until tumors reach a predetermined endpoint size (e.g., 1000 mm³).
-
Data Analysis: Calculate the tumor growth delay, which is the difference in the time it takes for tumors in the treated groups to reach the endpoint size compared to the control group.
Visualizations
References
- 1. Preclinical Evaluation of this compound for use in Combination with Radiation Therapy in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical activity of this compound (Onrigin™) in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of this compound for use in combination with radiation therapy in the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Patient-derived xenografts undergo murine-specific tumor evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Patient-Derived Xenografts as a Model System for Radiation Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Moving Beyond the Standard of Care: Accelerate Testing of Radiation-Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Laromustine for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Laromustine in in vitro assays, with a special focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational sulfonylhydrazine prodrug with antineoplastic activity.[1] Its primary mechanism of action involves the intracellular release of a DNA chloroethylating agent, 90CE.[1] This agent alkylates the O6 position of guanine residues in DNA, leading to the formation of interstrand crosslinks (ICLs).[1][2] These ICLs are highly cytotoxic lesions that can block DNA replication and transcription, ultimately triggering cell death.[3] Additionally, a metabolite of this compound, methyl isocyanate, inhibits O6-alkylguanine-DNA alkyltransferase (AGT), a key DNA repair enzyme, further enhancing its cytotoxic effect.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions for in vitro assays?
The most commonly used solvent for preparing this compound stock solutions for cell culture studies is dimethyl sulfoxide (DMSO).[4]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?
This is a common issue encountered with poorly water-soluble compounds. While this compound may be soluble in 100% DMSO, its solubility can decrease significantly when diluted into an aqueous environment like cell culture medium, causing it to precipitate.
To troubleshoot this, consider the following:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity. However, a slightly higher DMSO concentration (e.g., up to 1%) may be necessary to maintain this compound solubility. You should always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
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Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your medium. Instead, perform a stepwise (serial) dilution. For example, first, dilute the DMSO stock into a smaller volume of medium and then add this intermediate dilution to the final culture volume.
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Warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution may help improve solubility.
-
Sonication: After dilution, briefly sonicating the solution in a water bath sonicator might help to redissolve any precipitate. However, be cautious as this can generate heat and potentially degrade the compound.
Q4: How should I store my this compound stock solution?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Once dissolved in DMSO, it is best to prepare fresh solutions for each experiment or to store aliquots at -80°C to minimize freeze-thaw cycles. One study suggests using this compound dissolved in DMSO within one hour of preparation for cell culture studies.[4] The stability of compounds in DMSO can be affected by water absorption, so it is crucial to use anhydrous DMSO and keep vials tightly sealed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound precipitation upon dilution in aqueous media | Low aqueous solubility of this compound. Final DMSO concentration is too low to maintain solubility. Rapid change in solvent polarity. | 1. Optimize Final DMSO Concentration: Determine the highest non-toxic concentration of DMSO for your cell line (typically ≤ 0.5%). Prepare your this compound working solution to achieve this DMSO concentration. 2. Pre-warm Media: Warm the cell culture media to 37°C before adding the this compound stock. 3. Stepwise Dilution: Perform serial dilutions of the DMSO stock in pre-warmed media. 4. Vortexing/Sonication: Gently vortex the solution after adding the compound. If precipitation persists, brief sonication may be attempted. 5. Consider Co-solvents: In some cases, a small percentage of another biocompatible solvent like ethanol or polyethylene glycol (PEG) might be used in conjunction with DMSO, though this requires careful validation for your specific assay. |
| Inconsistent experimental results | Degradation of this compound in stock solution. Inaccurate concentration due to precipitation. | 1. Prepare Fresh Stock Solutions: this compound is a reactive compound. For optimal results, prepare fresh stock solutions in DMSO immediately before use.[4] 2. Aliquot and Store Properly: If storing stock solutions, aliquot into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. 3. Visually Inspect for Precipitation: Before each use, visually inspect the diluted solution for any signs of precipitation. If present, try to redissolve as described above or prepare a fresh dilution. |
| High background cytotoxicity in vehicle control | Final DMSO concentration is too high for the cell line being used. | 1. Determine DMSO Tolerance: Perform a dose-response experiment with DMSO alone to determine the maximum concentration that does not affect the viability or function of your cells. 2. Reduce Final DMSO Concentration: Adjust your stock solution concentration and dilution scheme to use the lowest possible final DMSO concentration. |
Data Presentation: this compound Solubility
Quantitative solubility data for this compound in various solvents is not extensively available in the public literature. The following table includes predicted and known solubility information. Researchers should empirically determine the solubility for their specific experimental conditions.
| Solvent | Temperature | Concentration | Data Type | Source |
| Water | Not Specified | 0.736 mg/mL | Predicted | DrugBank Online |
| DMSO | Room Temperature | Soluble (used for in vitro studies) | Qualitative | [4] |
| Ethanol | Not Specified | Slightly Soluble | General for Sulfonylureas | - |
| PBS (pH 7.4) | Not Specified | Likely low, similar to water | Inferred | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Calculate the required mass of this compound to prepare the desired volume and concentration of the stock solution (Molecular Weight of this compound: 307.78 g/mol ). c. In a sterile microcentrifuge tube, add the calculated amount of anhydrous DMSO to the this compound powder. d. Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be used if necessary.
-
Prepare Working Solutions in Cell Culture Medium: a. Pre-warm the cell culture medium to 37°C. b. Perform a serial dilution to reach the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock: i. First, dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution. ii. Then, dilute the 100 µM intermediate solution 1:10 in pre-warmed medium to achieve the final 10 µM concentration. This ensures the final DMSO concentration is low (e.g., 0.1%). c. Gently mix the working solution by inverting the tube or pipetting up and down. d. Visually inspect the final working solution for any signs of precipitation. If precipitate is observed, refer to the troubleshooting guide. e. Use the freshly prepared working solution for your in vitro assay immediately. It is recommended to use this compound solutions within one hour of preparation.[4]
-
Vehicle Control: a. Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound tested.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and DNA Damage Response
This compound induces DNA interstrand crosslinks, which stall DNA replication forks. This leads to the activation of the Fanconi Anemia (FA) and Ataxia Telangiectasia and Rad3-related (ATR) kinase signaling pathways to coordinate DNA repair.
Caption: this compound's mechanism of action leading to DNA damage and repair.
Experimental Workflow for Assessing this compound Solubility
A systematic approach is necessary to determine the optimal conditions for solubilizing this compound for your specific in vitro assay.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Managing Laromustine-Induced Myelosuppression In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Laromustine in in vivo experimental models. The information is intended for scientists and drug development professionals investigating the efficacy and toxicity of this novel alkylating agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Cloretazine or VNP40101M) is a sulfonylhydrazine alkylating agent.[1] Its cytotoxic effect stems from its ability to form interstrand DNA cross-links, specifically by chloroethylating the O6 position of guanine residues.[1] This extensive DNA damage is difficult for cells to repair, leading to cell cycle arrest and apoptosis.[2]
Q2: What is the most common dose-limiting toxicity of this compound observed in preclinical and clinical studies?
A2: The primary and dose-limiting toxicity of this compound is myelosuppression, which is a decrease in the production of red blood cells, white blood cells, and platelets by the bone marrow.[3] This can lead to anemia, neutropenia (low neutrophil counts), and thrombocytopenia (low platelet counts).
Q3: What are the key considerations when designing an in vivo study to evaluate this compound-induced myelosuppression?
A3: Key considerations include selecting an appropriate animal model (mice are commonly used), determining the optimal dose and route of administration to induce a measurable and recoverable myelosuppression, establishing a clear timeline for monitoring hematological parameters, and defining humane endpoints.
Q4: How can this compound-induced myelosuppression be monitored in vivo?
A4: Myelosuppression is primarily monitored through complete blood counts (CBCs) to assess peripheral blood cell numbers. Additionally, analysis of bone marrow cellularity and colony-forming unit (CFU) assays can provide a more detailed picture of the damage to hematopoietic stem and progenitor cells.
Q5: Are there any strategies to ameliorate this compound-induced myelosuppression in an experimental setting?
A5: Yes, the administration of hematopoietic growth factors, such as Granulocyte Colony-Stimulating Factor (G-CSF), can be investigated to accelerate neutrophil recovery.[4][5] The timing of growth factor administration relative to this compound treatment is a critical experimental parameter.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Variable or unexpected levels of myelosuppression at a given dose. | - Inconsistent drug formulation or administration.- Biological variability between animals.- Differences in animal strain, age, or sex. | - Ensure consistent and proper drug dissolution and administration techniques.- Increase the number of animals per group to account for biological variability.- Standardize animal characteristics (strain, age, sex) across all experimental groups. |
| Difficulty dissolving this compound for in vivo administration. | This compound has limited solubility.[6] | This compound can be dissolved in DMSO and then diluted in sterile saline for intraperitoneal injection.[6] It is crucial to prepare the solution immediately before use. |
| Excessive toxicity or mortality in treated animals. | - The administered dose is too high.- The vehicle (e.g., DMSO) is causing toxicity at the administered volume. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.- Ensure the final concentration of the vehicle is low and non-toxic. Include a vehicle-only control group. |
| Peripheral blood counts do not recover after the expected nadir. | - The this compound dose may have caused irreversible bone marrow damage.- The monitoring period is not long enough to observe recovery. | - Consider using a lower dose of this compound.- Extend the time course of blood sampling to monitor for delayed recovery.- Investigate the use of supportive care, such as hematopoietic growth factors. |
Data Presentation
Table 1: Illustrative Dose-Response of this compound on Peripheral Blood Counts in Mice
This table presents hypothetical data to illustrate the expected dose-dependent effects of this compound on hematological parameters in a murine model. Actual results may vary.
| Treatment Group | Neutrophils (x10³/µL) - Nadir | Platelets (x10³/µL) - Nadir | Hemoglobin (g/dL) - Nadir |
| Vehicle Control | 4.5 ± 0.8 | 850 ± 150 | 13.5 ± 1.2 |
| This compound (10 mg/kg) | 2.1 ± 0.5 | 550 ± 90 | 12.1 ± 1.0 |
| This compound (20 mg/kg) | 0.8 ± 0.3 | 250 ± 60 | 10.5 ± 0.9 |
| This compound (30 mg/kg) | 0.2 ± 0.1 | 100 ± 40 | 8.9 ± 0.8 |
Table 2: Illustrative Timeline of Myelosuppression and Recovery with this compound (20 mg/kg)
This table presents a hypothetical timeline of hematological changes following a single dose of this compound in a murine model. Actual results may vary.
| Time Point | Neutrophils (x10³/µL) | Platelets (x10³/µL) | Bone Marrow Cellularity (x10⁶ cells/femur) |
| Day 0 (Baseline) | 4.6 | 870 | 25 |
| Day 4 | 1.5 | 450 | 15 |
| Day 7 (Nadir) | 0.8 | 250 | 10 |
| Day 14 | 2.9 | 500 | 18 |
| Day 21 | 4.2 | 820 | 23 |
Experimental Protocols
Protocol 1: In Vivo Model of this compound-Induced Myelosuppression
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Animal Model: BALB/c mice, 8-10 weeks old.
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Drug Preparation: Dissolve this compound in 100% DMSO to create a stock solution. Immediately before use, dilute the stock solution in sterile physiological saline to the final desired concentration. The final DMSO concentration should be kept below 5% of the total injection volume.
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Administration: Administer this compound or vehicle control via a single intraperitoneal (IP) injection.
-
Monitoring:
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Collect peripheral blood samples via tail vein or retro-orbital bleeding at baseline (Day 0) and at regular intervals post-injection (e.g., Days 4, 7, 10, 14, 21).
-
Perform complete blood counts (CBCs) using an automated hematology analyzer.
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At selected time points, euthanize a subset of animals to collect bone marrow from femurs for cellularity assessment and colony-forming unit (CFU) assays.
-
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Humane Endpoints: Monitor animals daily for signs of distress, including weight loss, lethargy, and signs of infection or bleeding.
Protocol 2: Bone Marrow Colony-Forming Unit (CFU) Assay
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Bone Marrow Harvest: Euthanize mice and aseptically dissect the femurs and tibias. Flush the bone marrow cavity with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).
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Cell Counting: Create a single-cell suspension and count the total number of viable cells using a hemocytometer and trypan blue exclusion.
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Plating: Plate bone marrow cells in a methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO) to support the growth of different hematopoietic progenitor colonies (CFU-GM, BFU-E, CFU-GEMM).
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Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 7-14 days.
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Colony Counting: Score the number and type of colonies under an inverted microscope.
Visualizations
References
- 1. Clinical activity of this compound (Onrigin™) in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The mouse as a model for predicting the myelosuppressive effects of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Granulocyte colony-stimulating factor: preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical studies of granulocyte colony stimulating factor (G-CSF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of this compound for use in Combination with Radiation Therapy in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent Laromustine dose-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies in Laromustine dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Cloretazine or VNP40101M) is a sulfonylhydrazine prodrug with anti-cancer activity.[1] It is designed to be systemically stable and release the active DNA chloroethylating agent, 90CE, within the body.[1] The 90CE agent then alkylates the O6 position of guanine residues in DNA, leading to interstrand DNA cross-links. These cross-links are difficult for cancer cells to repair and are highly cytotoxic. Additionally, a byproduct of this compound's activation, methyl isocyanate, can inhibit the DNA repair enzyme O6-alkyl-guanine transferase (AGT), potentially enhancing the cytotoxic effect.[1]
Q2: My this compound dose-response curve is not sigmoidal. What are the possible reasons?
A non-sigmoidal dose-response curve can arise from several factors:
-
Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the full sigmoidal shape. It is recommended to perform a wide range-finding study (e.g., from nanomolar to high micromolar) to identify the relevant concentration range for your specific cell line.
-
Compound Instability: this compound is a prodrug that undergoes activation. Its stability in aqueous solutions and cell culture media can be a factor. Ensure that stock solutions are prepared and stored correctly and that working solutions are made fresh for each experiment.
-
Cell Line Specific Effects: Some cell lines may exhibit biphasic responses or have a very narrow dynamic range, leading to irregularly shaped curves.
-
Assay Artifacts: Issues with the cytotoxicity assay itself, such as signal interference from the compound or improper incubation times, can distort the curve shape.
Q3: I am observing significant variability in IC50 values between experiments. What are the common causes?
Inconsistent IC50 values are a frequent challenge in in-vitro pharmacology. Key factors include:
-
Cell Culture Conditions:
-
Cell Density: The initial cell seeding density can significantly impact the apparent IC50. Higher cell densities may require higher drug concentrations to achieve the same level of killing. It is crucial to maintain a consistent seeding density across all experiments.
-
Passage Number: As cell lines are passaged, they can undergo genetic drift, leading to changes in their drug sensitivity. It is advisable to use cells within a consistent and low passage number range.
-
Growth Phase: Cells in different growth phases (lag, log, stationary) can exhibit varied sensitivity to cytotoxic agents. Experiments should be performed on cells in the exponential (log) growth phase.[2]
-
-
Reagent Handling:
-
This compound Stock Solution: Improper storage of the this compound stock solution can lead to degradation. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Media and Supplements: Variations in media formulation, serum batches, or supplement concentrations can affect cell growth and drug response.
-
-
Assay Protocol:
-
Incubation Time: The duration of drug exposure will influence the IC50 value. A longer incubation time generally results in a lower IC50. Ensure the incubation time is consistent.
-
Assay Type: Different cytotoxicity assays (e.g., MTT, CellTiter-Glo, LDH release) measure different cellular endpoints and can yield different IC50 values.
-
Q4: How does the DNA repair capacity of a cell line affect its response to this compound?
The DNA repair capacity of a cancer cell line is a critical determinant of its sensitivity to this compound.
-
O6-alkylguanine-DNA alkyltransferase (AGT/MGMT): This DNA repair protein directly removes the alkyl adducts formed by this compound's active metabolite.[3] Cell lines with high levels of AGT expression will be more resistant to this compound.[3][4] Conversely, AGT-deficient cells are more sensitive.[3]
-
Fanconi Anemia (FA) and BRCA Pathways: These pathways are involved in the repair of interstrand cross-links, the primary lesion induced by this compound. Cells with mutations in FA or BRCA genes (e.g., Fanconi Anemia C or BRCA2-deficient cells) are hypersensitive to this compound.[2][3][4][5]
Troubleshooting Guides
Guide 1: Inconsistent Dose-Response Curves
| Symptom | Potential Cause | Recommended Action |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Use a multichannel pipette for cell seeding and reagent addition.- Ensure proper mixing of cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation. |
| Flat or incomplete curve | - Inappropriate concentration range- Low drug potency in the specific cell line- Drug insolubility at high concentrations | - Perform a wider range-finding study (e.g., 7-10 concentrations spanning several orders of magnitude).- Visually inspect the wells with the highest drug concentration for precipitation.- Consider a different, more sensitive cell line if appropriate. |
| Steep, narrow curve | - High drug potency- Insufficient data points in the dynamic range | - Use a narrower concentration range with more data points around the estimated IC50. |
| Assay signal is low in control wells | - Low cell seeding density- Poor cell health | - Optimize cell seeding density to ensure a robust signal-to-noise ratio.- Check for contamination and ensure cells are healthy and in the log growth phase before plating. |
Guide 2: Unexpectedly High or Low IC50 Values
| Symptom | Potential Cause | Recommended Action |
| IC50 is much higher than expected | - Cell line resistance (e.g., high AGT expression)- this compound degradation- High cell seeding density | - Verify the AGT status of your cell line.- Prepare fresh this compound working solutions for each experiment.- Optimize and standardize the cell seeding density. |
| IC50 is much lower than expected | - High cell line sensitivity (e.g., DNA repair deficiency)- Incorrect stock concentration- Synergistic effects with media components | - Confirm the DNA repair status of your cell line.- Verify the concentration of your this compound stock solution.- Use a consistent source and lot of cell culture media and supplements. |
Data Presentation
Table 1: Relative Sensitivity of Different Cell Lines to this compound Based on DNA Repair Status
| Cell Line Type | DNA Repair Status | Expected Sensitivity to this compound | Reference |
| Wild-Type Fibroblasts | Proficient in AGT and cross-link repair | Less Sensitive | [2][3][5] |
| EMT6 (murine mammary tumor) | AGT deficient | Sensitive | [3][4] |
| EMT6 transfected with human AGT | AGT proficient | Resistant | [3][4] |
| Fanconi Anemia C mutant fibroblasts | Deficient in cross-link repair | Hypersensitive | [2][3][5] |
| VC8 (Chinese hamster) | BRCA2 deficient | Hypersensitive | [2][3][4][5] |
| VC8 transfected with BRCA2 | BRCA2 proficient | Less Sensitive | [2][3][5] |
Note: This table provides a qualitative comparison of this compound sensitivity. Actual IC50 values will vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: this compound Dose-Response Assay using a Cell Viability Reagent (e.g., CellTiter-Glo®)
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear bottom, white-walled tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader capable of luminescence detection
2. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into small volumes and store at -80°C to avoid repeated freeze-thaw cycles.
3. Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Resuspend the cells in complete culture medium to the desired seeding density (e.g., 5,000 cells/well in 100 µL). Note: The optimal seeding density should be determined for each cell line.
-
Using a multichannel pipette, seed the cells into the 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
4. Drug Treatment:
-
Prepare a series of 2x working concentrations of this compound in complete culture medium by serial dilution from the stock solution. Make these fresh for each experiment.
-
Carefully add 100 µL of the 2x this compound working solutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1x drug concentrations.
-
Include vehicle control wells (containing DMSO at the same final concentration as the highest this compound dose) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
5. Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
6. Data Analysis:
-
Subtract the average background signal (from wells with media and reagent only) from all experimental wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic regression) to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of the prodrug this compound.
Caption: Experimental workflow for a this compound dose-response assay.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
- 1. Alkylating Agents - Free Sketchy Medical Lesson [sketchy.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Evaluation of this compound for use in Combination with Radiation Therapy in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of this compound for use in combination with radiation therapy in the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Laromustine stability in DMSO and culture media
This technical support center provides guidance on the stability of Laromustine in DMSO and cell culture media for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing this compound stock solutions?
A1: It is recommended to prepare stock solutions of this compound in anhydrous DMSO. For short-term storage (up to 1 month), aliquots of the stock solution can be stored at -20°C. For long-term storage (up to 6 months), it is advisable to store the aliquots at -80°C. To maintain the integrity of the compound, avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in DMSO?
A2: While specific stability data for this compound in DMSO is not extensively published, general guidelines for small molecules in DMSO suggest good stability under proper storage conditions. At a concentration of 10 mM, most compounds in DMSO are stable for at least 15 weeks at 40°C. However, the stability of any specific compound, including this compound, can be influenced by its unique chemical properties. Water is a significant factor in compound degradation in DMSO, so it is crucial to use anhydrous DMSO and protect the stock solution from moisture.
Q3: What is the known stability of this compound in aqueous solutions?
A3: this compound is a sulfonylhydrazine compound, which is known to be unstable in neutral aqueous solutions, undergoing first-order decomposition. The plasma half-life of radiolabeled this compound in rats has been determined to be approximately 62 minutes.[1] The stability of this compound is also pH-dependent.
Q4: Is there specific data on the half-life of this compound in cell culture media?
A4: Currently, there is a lack of specific published data on the half-life of this compound in common cell culture media such as DMEM or RPMI-1640. However, given its instability in aqueous solutions and its plasma half-life, it is expected that this compound will degrade in cell culture media at 37°C. The rate of degradation can be influenced by the specific components of the medium, including the presence of serum. It has been noted that at physiological temperature (37°C) and pH (7.2-7.6), the half-life of this compound is significantly longer than at higher pH and temperature, suggesting it may be stable for several hours in culture conditions.
Q5: What are the degradation products of this compound?
A5: this compound is a prodrug that releases the DNA chloroethylating agent 90CE.[2] In aqueous solutions, 1,2-bis(sulfonyl)-1-alkylhydrazines, the class of compounds this compound belongs to, decompose to generate approximately 2 moles of the corresponding sulfinate, 1 mole of nitrogen, and 1 mole of an alcohol.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause 1: Degradation of this compound in stock solution.
-
Troubleshooting Step: Ensure that the DMSO stock solution was prepared with anhydrous DMSO and has been stored properly at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Avoid multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution from powder.
-
-
Possible Cause 2: Degradation of this compound in culture medium.
-
Troubleshooting Step: Due to its limited stability in aqueous environments, it is advisable to add this compound to the cell culture medium immediately before treating the cells. For longer experiments, consider replenishing the medium with freshly diluted this compound at appropriate intervals.
-
-
Possible Cause 3: Interaction with media components.
-
Troubleshooting Step: Components in the cell culture medium, particularly in serum, may react with and inactivate this compound. If reproducible results are difficult to achieve, consider performing experiments in serum-free media for a short duration, if compatible with your cell line.
-
Issue 2: Precipitate formation upon dilution of DMSO stock solution in culture media.
-
Possible Cause: Poor solubility of this compound at the working concentration.
-
Troubleshooting Step: To avoid precipitation, perform a stepwise dilution of the DMSO stock solution. First, dilute the stock in a small volume of culture medium, vortex gently, and then add this intermediate dilution to the final volume of medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and solubility issues.
-
Quantitative Data Summary
Table 1: Stability of this compound in Biological and Storage Conditions
| Condition | Matrix | Parameter | Value |
| In vivo | Rat Plasma | Half-life | ~62 minutes |
| Storage | DMSO | Stability | Up to 1 month at -20°C |
| Storage | DMSO | Stability | Up to 6 months at -80°C |
Experimental Protocols
Protocol: Determination of this compound Stability in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Standard Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Create a series of standard solutions (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the stock solution in the cell culture medium of interest (e.g., DMEM + 10% FBS).
-
-
Incubation:
-
Place the standard solutions in a cell culture incubator at 37°C with 5% CO₂.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from each standard solution.
-
Immediately stop the degradation process by adding a quenching solution (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method capable of separating this compound from its degradation products. A C18 column is often suitable for such compounds.
-
The mobile phase composition and gradient will need to be optimized for this compound.
-
Detection can be performed using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t₁/₂) of this compound in the cell culture medium using first-order decay kinetics.
-
Visualizations
Caption: Workflow for this compound stock solution preparation and storage.
Caption: Simplified pathway of this compound activation and degradation.
References
Mitigating off-target effects of Laromustine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the off-target effects of Laromustine during pre-clinical experiments.
I. Understanding this compound's Mechanism and Off-Target Effects
This compound is a sulfonylhydrazine prodrug that exerts its cytotoxic effects through a dual mechanism. Upon activation, it releases two reactive species:
-
90CE (1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine): This chloroethylating agent is responsible for the on-target therapeutic effect. It alkylates the O6 position of guanine in DNA, leading to interstrand cross-links that are difficult for cancer cells to repair, ultimately triggering apoptosis.[1]
-
Methyl Isocyanate (MIC): This carbamoylating agent contributes to the anti-tumor activity by inhibiting the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT). However, MIC is also a primary source of off-target toxicity due to its high reactivity with other cellular nucleophiles.
The principal off-target effect of this compound is myelosuppression , resulting from the sensitivity of hematopoietic stem and progenitor cells to its cytotoxic effects.[2] The underlying mechanism for this off-target toxicity is the indiscriminate carbamoylation of proteins by MIC.
Signaling Pathway of this compound Action and Off-Target Effects
Caption: this compound's dual-action mechanism and off-target pathway.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing excessive cytotoxicity in our hematopoietic stem cell (HSC) cultures treated with this compound. How can we mitigate this?
A1: This is a common issue due to the sensitivity of HSCs to this compound. Here are several strategies to consider:
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Co-culture with Stromal Support: Culture your HSCs on a feeder layer of bone marrow stromal cells (e.g., HS-5, MS-5). Stromal cells provide a more physiologically relevant microenvironment and can enhance the resistance of HSCs to cytotoxic agents.
-
Use of Cytokine Cocktails: Supplement your HSC culture medium with a cocktail of hematopoietic cytokines (e.g., SCF, TPO, FLT3-L) to promote survival and quiescence, which can confer some resistance to DNA-damaging agents.
-
Dose Optimization: Perform a dose-response curve to determine the lowest effective concentration of this compound that maintains anti-cancer efficacy in your target cell line while minimizing toxicity to HSCs.
Q2: How can we confirm that the observed off-target toxicity is due to protein carbamoylation by methyl isocyanate?
A2: You can perform an in vitro protein carbamoylation assay followed by mass spectrometry.
-
Incubate a purified protein (e.g., bovine serum albumin or a specific protein of interest) with varying concentrations of methyl isocyanate.
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Digest the protein into peptides using trypsin.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Look for a mass shift of +43.005 Da on lysine and N-terminal amine groups, which is indicative of carbamoylation.
Q3: We are seeing inconsistent results in our clonogenic survival assays. What are the common pitfalls?
A3: Consistency in clonogenic assays requires careful attention to detail. Here are some troubleshooting tips:
-
Cell Seeding Density: Ensure you are plating the appropriate number of cells per well. Too many cells will result in merged colonies that are difficult to count, while too few may not yield statistically significant results. The seeding density should be optimized for each cell line and treatment condition.
-
Single-Cell Suspension: It is critical to have a true single-cell suspension before plating. Incomplete trypsinization or excessive centrifugation can lead to cell clumping, which will be inaccurately counted as single colonies.
-
Incubation Time: Allow sufficient time for colony formation (typically 10-14 days), but do not let the colonies become too large and merge.
-
Staining and Counting: Use a consistent staining protocol (e.g., crystal violet) and establish clear criteria for what constitutes a colony (e.g., a minimum of 50 cells).
III. Experimental Protocols
A. Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate into a colony following treatment with this compound.
Materials:
-
Cell culture medium and supplements
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
This compound stock solution
-
Fixation solution (e.g., 10% methanol, 10% acetic acid)
-
Staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Count the cells and plate the appropriate number (e.g., 200-1000 cells/well) in 6-well plates. The exact number will depend on the cell line and expected toxicity of the treatment.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add the this compound-containing medium. Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Colony Formation:
-
After treatment, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies are present in the control wells.
-
-
Staining and Counting:
-
Remove the medium and gently wash the wells with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 15 minutes.
-
Remove the fixation solution and add 1 mL of crystal violet staining solution. Incubate for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies in control / Number of cells seeded in control) x 100%
-
Surviving Fraction (SF): (Number of colonies in treated well / (Number of cells seeded x PE))
B. In Vitro Protein Carbamoylation Assay
This protocol outlines a method to detect the carbamoylation of a model protein by methyl isocyanate using mass spectrometry.
Materials:
-
Purified protein (e.g., Bovine Serum Albumin, BSA)
-
Methyl isocyanate (MIC)
-
Phosphate buffer (pH 7.4)
-
Dithiothreitol (DTT)
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Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
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Acetonitrile
-
LC-MS/MS system
Procedure:
-
Carbamoylation Reaction:
-
Dissolve the protein in phosphate buffer to a final concentration of 1 mg/mL.
-
Add MIC to the protein solution at various molar ratios (e.g., 1:1, 1:10, 1:100 protein:MIC). Include a no-MIC control.
-
Incubate the reaction at 37°C for 1 hour.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide digests by LC-MS/MS.
-
Use data analysis software to search for a mass modification of +43.005 Da on lysine residues and the N-terminus of peptides.
-
C. Hematopoietic Stem Cell Co-culture Model for Toxicity Testing
This protocol describes a method to assess the protective effect of a stromal cell layer on hematopoietic stem cells (HSCs) treated with this compound.
Materials:
-
Human CD34+ hematopoietic stem cells
-
Bone marrow stromal cell line (e.g., HS-5)
-
HSC culture medium (e.g., StemSpan SFEM II) with hematopoietic cytokines
-
Stromal cell culture medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
This compound
-
Flow cytometer and antibodies for HSC markers (e.g., CD34, CD90, CD45RA)
Procedure:
-
Establish Stromal Layer:
-
Plate the stromal cells in 6-well plates and culture until they form a confluent monolayer.
-
-
HSC Co-culture:
-
Thaw and recover cryopreserved CD34+ HSCs.
-
Seed the HSCs onto the confluent stromal cell layer.
-
-
This compound Treatment:
-
After 24 hours of co-culture, treat the cells with a range of this compound concentrations. Include a co-culture control without this compound and a culture of HSCs alone (without stromal cells) as a comparison.
-
Incubate for the desired treatment period.
-
-
Assessment of HSC Viability and Phenotype:
-
Carefully collect the non-adherent and loosely adherent HSCs from the co-culture.
-
Stain the cells with antibodies against HSC surface markers.
-
Analyze the cells by flow cytometry to determine the percentage of viable HSCs and their phenotype.
-
IV. Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Types
| Cell Line | Cell Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 5.2 |
| K562 | Chronic Myelogenous Leukemia | 8.7 |
| CD34+ HSCs | Hematopoietic Stem Cells | 1.5 |
| HS-5 | Bone Marrow Stromal Cells | > 50 |
V. Visualizations
Experimental Workflow for Clonogenic Survival Assay
Caption: Workflow for the clonogenic survival assay.
Logical Relationship for Troubleshooting Myelosuppression
Caption: Troubleshooting logic for this compound-induced myelosuppression.
References
Laromustine Nanoparticle Formulation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with laromustine nanoparticle formulations. The information is designed to address specific issues that may be encountered during experimental procedures.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound into nanoparticles?
A1: The primary challenges with this compound formulation are its chemical instability and potential for degradation. This compound is known to undergo extensive chemical degradation at physiological pH.[1] This instability can lead to low drug loading, poor encapsulation efficiency, and variability between batches. Additionally, common nanoparticle formulation challenges such as controlling particle size, preventing aggregation, and ensuring long-term stability are also pertinent.[2][3][4]
Q2: Which nanoparticle formulation methods are suitable for this compound?
A2: While specific protocols for this compound are not widely published, methods used for the structurally similar drug, lomustine, can be adapted. These include nanoprecipitation and interfacial deposition.[5] These methods are advantageous for encapsulating hydrophobic drugs like this compound.
Q3: What are the critical quality attributes to monitor for this compound nanoparticles?
A3: Key quality attributes to monitor include:
-
Particle Size and Polydispersity Index (PDI): These affect the in vivo distribution, cellular uptake, and drug release profile.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a predictor of colloidal stability.
-
Drug Loading and Encapsulation Efficiency: These parameters determine the therapeutic dose that can be delivered.
-
In Vitro Drug Release Profile: This provides insights into the rate and mechanism of drug release from the nanoparticles.
-
Stability: Assessing the physical and chemical stability of the formulation over time is crucial for ensuring its therapeutic efficacy.[3][6]
Q4: How does the instability of this compound affect in vitro release studies?
A4: The degradation of this compound at physiological pH can complicate the interpretation of in vitro release data. It is essential to differentiate between drug release from the nanoparticles and drug degradation in the release medium.[1] The use of appropriate analytical methods, such as a stability-indicating HPLC method, is crucial for accurate quantification of intact this compound.
II. Troubleshooting Guides
Formulation & Characterization
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Drug Loading / Encapsulation Efficiency | 1. Poor solubility of this compound in the organic phase. 2. Drug leakage into the aqueous phase during formulation. 3. Degradation of this compound during the formulation process. 4. Inappropriate polymer-to-drug ratio. | 1. Optimize the solvent system for the organic phase. 2. Adjust the pH of the aqueous phase to minimize this compound's aqueous solubility. 3. Minimize exposure to high temperatures and prolonged processing times.[2] 4. Systematically vary the polymer-to-drug ratio to find the optimal loading capacity. |
| Large Particle Size / High PDI | 1. Inefficient mixing during nanoprecipitation. 2. Inappropriate stabilizer concentration. 3. Aggregation of nanoparticles. 4. High polymer or drug concentration. | 1. Increase the stirring speed or use a high-shear homogenizer.[5] 2. Optimize the concentration of the stabilizer (e.g., PVA, Poloxamer).[5] 3. Ensure adequate surface coating with the stabilizer. 4. Systematically evaluate the effect of polymer and drug concentrations on particle size.[7] |
| Nanoparticle Aggregation | 1. Insufficient surface stabilization. 2. Inappropriate pH or ionic strength of the dispersion medium. 3. Freeze-thaw instability. | 1. Increase the concentration of the stabilizer or use a combination of stabilizers.[3] 2. Maintain the formulation at a pH that ensures sufficient surface charge (zeta potential).[8] 3. Use cryoprotectants (e.g., trehalose, sucrose) during lyophilization.[8] |
| Inconsistent Batch-to-Batch Reproducibility | 1. Variability in manual mixing processes. 2. Fluctuations in environmental conditions (e.g., temperature). 3. Degradation of this compound stock solution. | 1. Standardize all process parameters, including stirring speed, addition rate of phases, and temperature. 2. Use fresh this compound solutions for each batch. 3. Consider using automated formulation systems for better control.[9] |
In Vitro Release & Cytotoxicity Assays
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Burst Release in In Vitro Studies | 1. Drug adsorbed on the nanoparticle surface. 2. Rapid initial degradation of the polymer matrix. 3. Artifact of the chosen in vitro release method. | 1. Wash the nanoparticle suspension thoroughly to remove surface-adsorbed drug. 2. Select a polymer with a slower degradation rate. 3. Use a validated in vitro release method, such as the sample and separate method with centrifugal ultrafiltration, to avoid artifacts from dialysis membranes.[10][11] |
| No or Slow Drug Release | 1. Highly cross-linked or dense polymer matrix. 2. Strong interaction between the drug and the polymer. 3. Inadequate sink conditions in the release medium. | 1. Use a polymer with a lower molecular weight or a more hydrophilic character. 2. Modify the formulation to reduce drug-polymer interactions. 3. Ensure the volume and composition of the release medium maintain sink conditions.[12] |
| High Variability in Cytotoxicity Assays | 1. Interference of nanoparticles with the assay reagents (e.g., MTT, LDH). 2. Inconsistent cell seeding density. 3. Aggregation of nanoparticles in the cell culture medium. | 1. Run appropriate controls with nanoparticles alone to check for interference. Consider using assays less prone to nanoparticle interference, such as those based on live-cell imaging.[13][14] 2. Ensure a uniform cell monolayer before adding nanoparticles. 3. Pre-disperse nanoparticles in the culture medium immediately before adding to the cells. |
| Lower than Expected Cytotoxicity | 1. Poor cellular uptake of nanoparticles. 2. Slow drug release inside the cells. 3. Drug degradation within the nanoparticle or after release. | 1. Characterize cellular uptake using fluorescently labeled nanoparticles. 2. Correlate cytotoxicity with the in vitro drug release profile. 3. Use a stability-indicating assay to measure the concentration of active this compound. |
III. Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles (Adapted from Lomustine Protocol)
This protocol is adapted from methods used for lomustine-loaded PLGA nanoparticles and should be optimized for this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA) or a suitable surfactant
-
Acetone (or other suitable organic solvent)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspension/Lyophilization: Resuspend the nanoparticles in a suitable buffer or lyophilize for long-term storage (with a cryoprotectant).
Characterization of Nanoparticles
-
Particle Size, PDI, and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Drug Loading and Encapsulation Efficiency: Quantified using a validated stability-indicating HPLC method after dissolving a known amount of nanoparticles in a suitable solvent.[15]
-
Surface Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
In Vitro Drug Release Study
The sample and separate method is recommended to avoid issues with drug degradation and membrane interactions.[10][16]
-
Disperse a known amount of this compound-loaded nanoparticles in a release buffer (e.g., PBS, pH 7.4) at 37°C with constant agitation.
-
At predetermined time points, withdraw a sample of the release medium.
-
Separate the released drug from the nanoparticles using centrifugal ultrafiltration.
-
Quantify the concentration of intact this compound in the filtrate using a stability-indicating HPLC method.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles.
-
Include untreated cells as a negative control and cells treated with empty nanoparticles as a vehicle control.
-
After the desired incubation period (e.g., 48-72 hours), add MTT reagent to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
IV. Data Presentation
Table 1: Representative Physicochemical Properties of Nitrosourea-Loaded Nanoparticles (Lomustine as a model)
| Formulation Parameter | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Chitosan Nanoparticles [7] | 75 ± 1.1 to 637 ± 1.6 | 0.05 ± 0.001 to 0.18 ± 0.007 | +37.2 ± 0.21 to +53.8 ± 0.18 | 66.74 ± 1.4 to 98.0 ± 1.8 |
| PLGA Nanoparticles | ~150 - 300 | < 0.2 | Negative | ~70 - 90 |
| Liposomes [17] | 127 ± 6.9 | 0.142 ± 0.009 | -34 ± 1.7 | ~73 |
Note: This data is for lomustine and serves as a representative example. Actual values for this compound nanoparticles will need to be determined experimentally.
V. Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound nanoparticles.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. rjpls.org [rjpls.org]
- 3. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Lomustine and n-Propyl Gallate Co-Encapsulated Liposomes for Targeting Glioblastoma Multiforme via Intranasal Administration [mdpi.com]
Laromustine dose escalation challenges in preclinical studies
This guide provides troubleshooting information and frequently asked questions for researchers encountering challenges with Laromustine (VNP40101M) dose escalation in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity (DLT) observed with this compound in preclinical and clinical studies?
A1: The most consistent and significant dose-limiting toxicity for this compound is myelosuppression, characterized by a decrease in bone marrow activity leading to reduced levels of white blood cells, red blood cells, and platelets.[1][2] This is the critical toxicity to monitor during dose-escalation experiments. Notably, this compound is recognized for having limited significant toxic effects on tissues outside of the bone marrow (extramedullary toxicity).[1][3]
Q2: My xenograft or syngeneic tumor model shows poor response to this compound, even at escalating doses. What is the most likely mechanism of resistance?
A2: The primary mechanism of resistance to this compound is the expression of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT).[4][5] AGT directly removes the alkyl groups that this compound's active metabolite places on guanine, preventing the formation of toxic DNA cross-links.[4][5] Pre-screening your tumor models for AGT expression is highly recommended to anticipate sensitivity.
Q3: How does the proliferative state of tumor cells impact this compound's efficacy?
A3: this compound is significantly more effective against rapidly proliferating cells compared to quiescent or slow-growing cells.[4][6] This is because its mechanism relies on disrupting DNA synthesis and repair during the cell cycle.[7][8] Experiments comparing exponential growth phase cultures to plateau phase cultures will likely show a marked difference in sensitivity.
Q4: Is this compound expected to be effective in the hypoxic (low oxygen) core of solid tumors?
A4: Yes. Preclinical studies have demonstrated that hypoxia does not protect cancer cells from the cytotoxic effects of this compound.[4][5] This is a key advantage, as tumor hypoxia is a common cause of resistance to other therapies like radiation.
Q5: We are designing a combination study with this compound and another cytotoxic agent. What are the anticipated challenges?
A5: The main challenge is the potential for additive or synergistic myelosuppression.[1] A clinical trial combining this compound with high-dose cytarabine (HDAC) resulted in a higher complete remission rate but was offset by excessive toxicity and mortality related to severe myelosuppression.[1][9] This underscores the need for careful dose adjustments and potentially staggering the administration of the two agents to manage toxicity when designing combination regimens.
Troubleshooting Guides
Problem: Unexpectedly High Toxicity or Animal Mortality at Initial Doses
-
Potential Cause 1: Animal Model Hypersensitivity: The selected animal strain or tumor model may have inherent sensitivities, such as deficient DNA repair pathways, making them highly susceptible to DNA cross-linking agents.[4]
-
Troubleshooting Steps:
-
Review Model Genetics: Investigate if the cell line or animal model has known deficiencies in DNA repair pathways like Fanconi Anemia or BRCA.[4] Cells with these deficiencies are known to be hypersensitive.[4][6]
-
Reduce Starting Dose: Lower the starting dose significantly (e.g., by 50%) from what is suggested in the literature for other models and perform a more gradual dose escalation.
-
Expand Cohorts: Use larger cohorts of animals at the lower dose levels to obtain more robust safety data before escalating.
-
Problem: Lack of Anti-Tumor Efficacy in a Solid Tumor Model
-
Potential Cause 1: High AGT Expression: The tumor model may express high levels of the AGT protein, actively repairing the DNA damage induced by this compound.[5]
-
Troubleshooting Steps:
-
Assess AGT Status: Perform immunohistochemistry (IHC) or Western blot analysis on tumor samples to quantify AGT protein expression (See Experimental Protocol 2).
-
Select AGT-Negative Model: If AGT expression is high, consider switching to a tumor model known to be AGT-negative or low-expressing to establish a baseline for efficacy.
-
Consider AGT Inhibitors: In an advanced research context, co-administration with an AGT inhibitor could be explored to sensitize the resistant model to this compound.
-
Data Presentation
Table 1: Summary of Factors Influencing this compound Preclinical Activity
| Factor | Effect on this compound Sensitivity | Rationale | Citation |
| High AGT Expression | ↓ Decreased Sensitivity (Resistance) | AGT protein directly reverses O6-guanine alkylation, preventing DNA cross-link formation. | [4][5] |
| Deficient DNA Cross-Link Repair | ↑ Increased Sensitivity (Hypersensitivity) | Inability to repair interstrand cross-links, the primary cytotoxic lesion, leads to rapid cell death. | [4][6] |
| High Cell Proliferation Rate | ↑ Increased Sensitivity | The drug's mechanism is most effective against cells actively replicating their DNA. | [4][6] |
| Tumor Hypoxia | No significant change | This compound's mechanism of action is not dependent on oxygen levels. | [4][5] |
Table 2: Example Preclinical Dose Escalation Scheme & Toxicity Results (3+3 Design)
| Dose Level | This compound Dose (mg/kg) | Cohort Size | No. of Animals with DLT* | Action |
| 1 | 50 | 3 | 0 | Escalate to Dose Level 2 |
| 2 | 100 | 3 | 1 | Expand cohort to 6 animals |
| 2 (Expanded) | 100 | +3 (6 total) | 1 (total) | Escalate to Dose Level 3 |
| 3 | 150 | 3 | 2 | Expand cohort to 6 animals |
| 3 (Expanded) | 150 | +3 (6 total) | 3 (total) | Stop Escalation. MTD = 100 mg/kg |
*Dose-Limiting Toxicity (DLT) is defined prior to the study, typically as Grade 3-4 neutropenia or thrombocytopenia lasting >7 days.
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Determination in Rodents
-
Animal Model: Select a relevant rodent model (e.g., BALB/c or athymic nude mice), aged 6-8 weeks. Allow a 1-week acclimatization period.
-
Study Design: Employ a "3+3" dose-escalation design. Start with a cohort of 3 mice at a conservative starting dose.
-
Drug Preparation & Administration: Prepare this compound in a suitable vehicle (e.g., sterile saline). Administer as a single intravenous (IV) injection.
-
Dose Escalation:
-
If 0/3 animals experience a DLT, escalate to the next dose level.
-
If 1/3 animals experience a DLT, expand the cohort to 6 animals at the same dose level. If ≤1/6 animals show DLT, escalate. If ≥2/6 show DLT, the MTD has been exceeded.
-
If ≥2/3 animals experience a DLT, the MTD has been exceeded. The previous dose level is declared the MTD.
-
-
Monitoring & Endpoints:
-
Monitor animals daily for clinical signs of toxicity (weight loss, lethargy, ruffled fur). Body weight should be recorded at least three times per week.
-
Perform complete blood counts (CBCs) at baseline and at specified time points post-treatment (e.g., days 3, 7, 14, 21) to assess myelosuppression.
-
Define DLT criteria a priori (e.g., >20% body weight loss, Grade 4 neutropenia).
-
-
Data Analysis: The MTD is defined as the highest dose level at which fewer than one-third of the animals experience a DLT.
Protocol 2: Assessment of O⁶-Alkylguanine-DNA Alkyltransferase (AGT) Expression
-
Sample Collection: Excise tumors from the animal model and either snap-freeze in liquid nitrogen for protein extraction or fix in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Method A: Western Blot (for quantitative analysis)
-
Homogenize frozen tumor tissue and extract total protein using RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody specific for AGT overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect signal using an ECL substrate and imaging system. Use a loading control (e.g., β-actin) for normalization.
-
-
Method B: Immunohistochemistry (IHC) (for spatial analysis)
-
Embed fixed tissue in paraffin and cut 4-5 µm sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity.
-
Incubate sections with a primary antibody specific for AGT.
-
Apply a secondary antibody and a detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Score slides based on the percentage of positive tumor cells and staining intensity.
-
Visualizations
References
- 1. ashpublications.org [ashpublications.org]
- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound (cloretazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of this compound for use in combination with radiation therapy in the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of this compound for use in Combination with Radiation Therapy in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C6H14ClN3O5S2 | CID 3081349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Phase 3 randomized, placebo-controlled, double-blind study of high-dose continuous infusion cytarabine alone or with this compound (VNP40101M) in patients with acute myeloid leukemia in first relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
Laromustine Technical Support Center: Enhancing Therapeutic Outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Laromustine. Our goal is to facilitate the improvement of this compound's therapeutic index by providing detailed experimental protocols, quantitative data summaries, and a deeper understanding of its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a sulfonylhydrazine prodrug. After administration, it releases a highly reactive chloroethylating agent, 90CE. This agent primarily alkylates the O6 position of guanine bases in DNA, leading to the formation of interstrand cross-links. These cross-links are highly cytotoxic as they block DNA replication and transcription, ultimately inducing cell death.[1][2][3] Additionally, a metabolite of this compound, methyl isocyanate, can inactivate the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), which can enhance its anti-tumor activity.
Q2: What is the main dose-limiting toxicity of this compound?
A2: The primary dose-limiting toxicity of this compound observed in clinical trials is myelosuppression, characterized by a decrease in the production of blood cells, leading to conditions like neutropenia, thrombocytopenia, and anemia.[4] In a phase 3 trial of this compound in combination with high-dose cytarabine, this myelosuppression was significant and contributed to increased mortality.[4]
Q3: What are the known mechanisms of resistance to this compound?
A3: The primary mechanism of resistance to this compound is the overexpression of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). AGT can directly remove the alkyl group from the O6 position of guanine, thus preventing the formation of cytotoxic interstrand cross-links.[2][3] Cells with higher levels of AGT expression have demonstrated increased resistance to this compound in preclinical studies.[2]
Q4: What is the stability of this compound in solution for in vitro experiments?
A4: For cell culture studies, this compound should be dissolved in dimethyl sulfoxide (DMSO) and used within one hour of preparation to ensure its stability and activity.[1] For in vivo studies in mice, this compound is first dissolved in DMSO and then diluted in sterile saline immediately before injection.[1]
Q5: Are there any known strategies to improve the therapeutic index of this compound?
A5: Several strategies are being explored to improve the therapeutic index of this compound. One approach is combination therapy. While the combination with high-dose cytarabine in acute myeloid leukemia (AML) showed increased efficacy, it also resulted in excessive toxicity.[4][5] Preclinical studies have investigated combining this compound with radiation therapy, which has shown additive or subadditive effects.[2][3] Another promising strategy is the co-administration of agents that can deplete or inhibit AGT, potentially sensitizing resistant tumors to this compound. Furthermore, the development of novel drug delivery systems, such as liposomal formulations, is being investigated for other alkylating agents like lomustine to improve tumor targeting and reduce systemic toxicity, a strategy that could potentially be applied to this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no cytotoxic effect in vitro | This compound degradation: The active metabolite of this compound is short-lived. | Prepare fresh this compound solution in DMSO for each experiment and use it within one hour.[1] |
| High AGT expression in cell lines: The target cells may have high levels of O6-alkylguanine-DNA alkyltransferase (AGT), which repairs this compound-induced DNA damage. | - Screen cell lines for AGT expression and select models with low or no expression for initial studies.- Consider using an AGT inhibitor as a positive control for sensitization. | |
| Cell seeding density: Too high a cell density can lead to nutrient depletion and contact inhibition, affecting drug sensitivity. Too low a density can result in poor colony formation in clonogenic assays. | Optimize cell seeding density for your specific cell line and assay format. A typical range for 96-well plates is 5,000-20,000 cells per well.[6] | |
| Incorrect drug concentration range: The tested concentrations may be too low to induce a response. | Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to determine the IC50 for your cell line. | |
| High variability between replicate wells | Uneven cell plating: Inconsistent number of cells seeded across wells. | Ensure a single-cell suspension before plating and use calibrated multichannel pipettes for cell seeding. |
| Edge effects in microplates: Evaporation from wells on the edge of the plate can concentrate the drug and affect cell growth. | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Compound precipitation: this compound may precipitate at high concentrations in aqueous media. | Visually inspect the wells for any signs of precipitation after adding the drug. If observed, consider using a lower top concentration or a different solvent system (though DMSO is standard). | |
| Unexpectedly high toxicity in vivo | Vehicle toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can have its own toxicity at high concentrations. | Include a vehicle-only control group in your in vivo experiments to assess the toxicity of the delivery vehicle.[1] |
| Strain-specific sensitivity: The animal model used may be particularly sensitive to this compound. | Review literature for toxicity data in the specific animal strain you are using. Consider a dose-escalation study to determine the maximum tolerated dose (MTD) in your model. | |
| Lack of in vivo efficacy | Suboptimal dosing or schedule: The dose or frequency of administration may not be sufficient to achieve a therapeutic concentration in the tumor. | - Review preclinical pharmacokinetic and pharmacodynamic data to inform dose selection.- Consider different administration routes and schedules. |
| High in vivo drug clearance: this compound may be rapidly cleared from circulation. | - Measure drug levels in plasma and tumor tissue to assess drug exposure.- Explore formulation strategies (e.g., liposomes) to improve drug delivery and retention, as has been done for similar drugs. |
Quantitative Data Summary
Table 1: Efficacy of this compound in Acute Myeloid Leukemia (AML)
| Clinical Setting | Treatment Regimen | Number of Patients | Complete Remission (CR) Rate | Citation(s) |
| Elderly patients with previously untreated AML or myelodysplastic syndrome | This compound (600 mg/m²) | Not Specified | 28% | [4] |
| Elderly patients with previously untreated AML | This compound | Not Specified | 32% | [5] |
| First relapse AML | This compound (600 mg/m²) + High-Dose Cytarabine (HDAC) | 177 | 35% | [4] |
| First relapse AML | Placebo + HDAC | 86 | 19% | [4] |
Table 2: Grade 3/4 Adverse Events in Patients with Relapsed AML Treated with this compound and High-Dose Cytarabine (HDAC)
| Adverse Event | This compound + HDAC (n=177) | Placebo + HDAC (n=86) |
| Hematologic | ||
| Febrile Neutropenia | 34% | 23% |
| Thrombocytopenia | 25% | 15% |
| Neutropenia | 19% | 13% |
| Anemia | 15% | 12% |
| Infections and Infestations | ||
| Sepsis/Septic Shock | 11% | 5% |
| Pneumonia | 8% | 3% |
| General Disorders | ||
| Fever | 9% | 6% |
| Fatigue | 7% | 5% |
| Respiratory, Thoracic and Mediastinal Disorders | ||
| Hypoxia | 6% | 1% |
| Dyspnea | 5% | 2% |
| 30-day Mortality Rate | 11% | 2% |
| Data adapted from a phase 3 randomized, double-blind, placebo-controlled study.[4] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability - Clonogenic Survival Assay
This protocol is adapted for assessing the long-term survival of cancer cells after treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., EMT6, A549, HCT116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
6-well plates
-
Hemocytometer or automated cell counter
-
Fixation solution (e.g., 10% neutral buffered formalin)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using trypsin-EDTA and resuspend in complete medium to create a single-cell suspension. c. Count the cells and determine the appropriate seeding density. This needs to be optimized for each cell line to yield 50-150 colonies in the untreated control wells. d. Seed the calculated number of cells into 6-well plates and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). b. Remove the medium from the attached cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. c. Incubate the cells for the desired treatment duration (e.g., 2, 24, or 48 hours).
-
Colony Formation: a. After the treatment period, remove the drug-containing medium and wash the cells twice with PBS. b. Add fresh complete medium to each well. c. Incubate the plates for 1-3 weeks, depending on the growth rate of the cell line, until visible colonies are formed in the control wells.
-
Fixation and Staining: a. Remove the medium and gently wash the wells with PBS. b. Add the fixation solution to each well and incubate for 15-30 minutes at room temperature. c. Remove the fixation solution and add the crystal violet staining solution. Incubate for 30-60 minutes. d. Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting and Analysis: a. Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells). b. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
- PE = (Number of colonies formed / Number of cells seeded) x 100%
- SF = (PE of treated sample / PE of control sample)
Protocol 2: Preparation of this compound for In Vivo Studies
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile, pyrogen-free physiological saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Stock Solution Preparation: a. In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder. b. Dissolve the this compound in a minimal amount of sterile DMSO to create a concentrated stock solution. Ensure complete dissolution.
-
Working Solution Preparation (for immediate use): a. Immediately before injection, dilute the DMSO stock solution with sterile physiological saline to the final desired concentration for injection. b. Mix gently but thoroughly. The final concentration of DMSO in the injected solution should be kept as low as possible to minimize vehicle-related toxicity. It is crucial to include a vehicle control group in the experiment (animals receiving the same concentration of DMSO in saline without the drug).[1]
Note: Due to the potential for degradation, this compound solutions for in vivo use should be prepared fresh for each set of injections and not stored.
Visualizations
Signaling Pathways
Caption: this compound's mechanism of action and DNA damage response.
Experimental Workflow
Caption: A typical experimental workflow for preclinical evaluation of this compound.
References
- 1. Clonogenic Assay [en.bio-protocol.org]
- 2. Preclinical Evaluation of this compound for use in Combination with Radiation Therapy in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of this compound for use in combination with radiation therapy in the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound (cloretazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Laromustine's Efficacy in Targeting DNA Repair Deficiencies: A Comparative Analysis
A deep dive into the mechanism of Laromustine, comparing its cytotoxic effects on cancer cells with compromised DNA repair pathways against established alkylating agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.
This compound (VNP40101M), a novel sulfonylhydrazine prodrug, has demonstrated significant preclinical and clinical activity against various cancers. Its primary mechanism of action involves the generation of a chloroethylating agent that alkylates the O6-position of guanine in DNA. This initial lesion can then form highly cytotoxic interstrand cross-links (ICLs), which physically block DNA replication and transcription, ultimately leading to cell death. The efficacy of this compound is intrinsically linked to the cell's ability to repair this DNA damage, making it a promising therapeutic agent for tumors with specific DNA repair deficiencies.
This guide provides a comparative analysis of this compound's effect on DNA repair pathways, contrasting its performance with the established alkylating agent Temozolomide. We present quantitative data on cell cytotoxicity, detail the experimental protocols used to generate this data, and provide visual representations of the key signaling pathways and experimental workflows.
Data Presentation: this compound's Potency in DNA Repair-Deficient Settings
The cytotoxic effects of this compound are significantly enhanced in cancer cells with compromised DNA repair mechanisms. This is particularly evident in cells deficient in O6-methylguanine-DNA methyltransferase (MGMT), a key enzyme that directly reverses O6-guanine alkylation, and in cells with defects in pathways responsible for repairing ICLs, such as the Fanconi Anemia (FA) and BRCA pathways.
Table 1: Comparative Cytotoxicity (IC50) of Alkylating Agents in Glioblastoma Cell Lines
| Cell Line | MGMT Status | This compound (µM) | Temozolomide (µM)[1][2][3] | Lomustine (CCNU) (µM)[1][4] |
| U87MG | Methylated (Low Expression) | Data Not Available | ~124 - 230 | ~55 |
| U251 | Unmethylated (High Expression) | Data Not Available | ~155 | Data Not Available |
| U343 | Unmethylated (High Expression) | Data Not Available | Data Not Available | Data Not Available |
Note: Specific IC50 values for this compound in these glioblastoma cell lines were not available in the reviewed literature. However, preclinical studies consistently show that cells with low MGMT expression are more sensitive to this compound.[5]
Table 2: Impact of DNA Repair Deficiencies on this compound Cytotoxicity
| Cell Line Model | DNA Repair Deficiency | Observation |
| EMT6 Mouse Mammary Carcinoma | MGMT overexpression | Increased resistance to this compound compared to wild-type (MGMT-deficient) cells.[5] |
| Human Fibroblasts | Fanconi Anemia C (FANCC) mutation | Hypersensitivity to this compound compared to repair-proficient control cells.[6][7][8] |
| Chinese Hamster Ovary (CHO) | BRCA2 deficiency (VC8 cells) | Greatly enhanced sensitivity to this compound compared to control cells expressing functional BRCA2.[6][7][8] |
Note: While graphical data demonstrates a significant increase in sensitivity, specific IC50 values for the DNA repair-deficient and proficient cell lines were not explicitly provided in the cited preclinical studies.
Experimental Protocols
To validate the effect of this compound on DNA damage and repair, several key experimental assays are employed. Below are detailed methodologies for two such critical experiments.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Treat cells with this compound or a control vehicle for the desired time. Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with molten low-melting-point agarose at 37°C and immediately pipette onto a pre-coated microscope slide. Allow to solidify at 4°C.
-
Lysis: Immerse slides in a cold lysis solution (containing high salt and detergents) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind. Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the comet tail, tail length, and tail moment.
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay is a specific marker for DNA double-strand breaks (DSBs).
Principle: Following the induction of DSBs, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γ-H2AX. This modified histone accumulates at the sites of DNA damage, forming discrete nuclear foci that can be visualized and quantified using a specific antibody.
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat cells with this compound or a control for the desired duration.
-
Fixation and Permeabilization: Wash the cells with PBS and fix them with 4% paraformaldehyde for 10-15 minutes at room temperature. Permeabilize the cells with a solution containing a detergent like Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate them with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of γ-H2AX foci per nucleus is counted either manually or using automated image analysis software. An increase in the number of foci indicates an increase in DSBs.
Mandatory Visualization
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for assessing DNA damage induced by this compound.
Caption: this compound's impact on DNA repair gene expression in HL-60 cells.
References
- 1. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Evaluation of this compound for use in Combination with Radiation Therapy in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of this compound for use in combination with radiation therapy in the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Laromustine Efficacy: A Comparative Analysis in AGT-Deficient and AGT-Proficient Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic efficacy of Laromustine (also known as Cloretazine or VNP40101M), a sulfonylhydrazine alkylating agent, in cancer cells with differing levels of O6-alkylguanine-DNA alkyltransferase (AGT) expression. The data presented herein demonstrates the critical role of AGT in mediating resistance to this compound and highlights the potential for using AGT status as a biomarker for patient stratification in clinical settings.
Mechanism of Action and the Role of AGT
This compound is a prodrug that, upon activation, releases a chloroethylating agent that alkylates the O6 position of guanine residues in DNA.[1][2] This initial lesion can then form interstrand cross-links between guanine and cytosine, which are highly toxic to cells and can trigger apoptosis.[1]
The DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) directly reverses this type of DNA damage by transferring the alkyl group from the O6 position of guanine to one of its own cysteine residues.[3][4][5] This action restores the integrity of the DNA but results in the irreversible inactivation of the AGT protein.[1] Consequently, high levels of AGT in tumor cells can confer significant resistance to this compound by repairing the drug-induced DNA lesions before they can form lethal cross-links.[1][3] Conversely, tumor cells with low or no AGT expression are expected to be more sensitive to the cytotoxic effects of this compound.
Quantitative Comparison of this compound Cytotoxicity
The following table summarizes the experimental data from studies on murine mammary carcinoma EMT6 cells, which are naturally deficient in AGT, and EMT6 cells genetically engineered to express varying levels of mouse or human AGT. The data clearly illustrates the increased resistance to this compound in cells proficient in AGT repair.
| Cell Line | AGT Status | AGT Expression Level (molecules/cell) | This compound Effect | Reference |
| EMT6 (Parental) | Deficient | Not detectable | High sensitivity to cytotoxicity | [1] |
| EMT6-mAGT (low) | Proficient | ~4,000 | Increased resistance | [1] |
| EMT6-mAGT (high) | Proficient | ~10,000 | Greatly increased resistance | [1] |
| EMT6-hAGT | Proficient | ~18,000 | Greatly increased resistance | [1] |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the work of Rockwell et al., 2012.[1][6][7]
Cell Lines and Culture
-
EMT6 murine mammary carcinoma cells: These cells are AGT-deficient.
-
Transfected EMT6 cells: Parental EMT6 cells were transfected with vectors to express either low or high levels of mouse AGT, or high levels of human AGT.
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (Clonogenic Assay)
-
Cell Seeding: Cells were seeded into culture dishes at a density that would allow for the formation of individual colonies.
-
Drug Treatment: After allowing the cells to attach, they were treated with varying concentrations of this compound for 2 hours.
-
Colony Formation: Following treatment, the drug-containing medium was removed, and the cells were washed and incubated in fresh medium for a period sufficient for colony formation (typically 7-14 days).
-
Staining and Counting: Colonies were fixed, stained (e.g., with crystal violet), and counted. A colony was typically defined as a cluster of 50 or more cells.
-
Data Analysis: The surviving fraction was calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the untreated control group. Dose-response curves were then generated to compare the sensitivity of the different cell lines to this compound.
Visualizing the Mechanism of Action and Resistance
The following diagrams illustrate the signaling pathway of this compound-induced DNA damage and the experimental workflow for assessing its cytotoxicity.
Caption: Mechanism of this compound action and AGT-mediated resistance.
Caption: Workflow for assessing this compound cytotoxicity via clonogenic assay.
References
- 1. Preclinical Evaluation of this compound for use in Combination with Radiation Therapy in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Multifaceted Roles of Alkyltransferase and Related Proteins In DNA Repair, DNA Damage, Resistance to Chemotherapy and Research Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted roles of alkyltransferase and related proteins in DNA repair, DNA damage, resistance to chemotherapy, and research tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of this compound for use in combination with radiation therapy in the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Laromustine and Busulfan in Leukemia Models
A Comparative Guide for Researchers and Drug Development Professionals
Mechanism of Action: Distinct Pathways to DNA Damage
Both Laromustine and Busulfan exert their cytotoxic effects by inducing DNA damage, ultimately leading to apoptosis in rapidly dividing cancer cells. However, the specifics of their molecular interactions with DNA differ significantly.
This compound's Dual Action: this compound is a prodrug that, upon activation, releases two active species: 90CE, a chloroethylating agent, and methyl isocyanate.[1][2][3] The chloroethylating species alkylates the O6 position of guanine in DNA, leading to the formation of interstrand cross-links.[1][4] These cross-links are particularly difficult for cancer cells to repair and are highly cytotoxic.[1][4] Concurrently, methyl isocyanate inhibits the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT), further enhancing the efficacy of the DNA damage.[1]
Busulfan's Cross-linking Strategy: Busulfan is a bifunctional alkylating agent with two labile methanesulfonate groups.[5][6] These groups react with nucleophilic sites on DNA, primarily the N7 position of guanine, to form DNA adducts.[5] This action can result in the formation of both interstrand and intrastrand DNA cross-links, which disrupt DNA replication and transcription, ultimately triggering apoptosis.[5][7]
Preclinical Efficacy in Leukemia Models
While direct comparative studies are lacking, preclinical data for each agent demonstrate significant anti-leukemic activity.
This compound: Preclinical studies have shown that this compound possesses a broad spectrum of anticancer activity, including efficacy in cell lines resistant to other alkylating agents.[1][4] In leukemia cell lines, a small number of this compound-induced G-C ethane crosslinks per genome were sufficient to cause 50% cell mortality.[8] This highlights the high potency of its DNA-damaging mechanism.
Busulfan: Busulfan has a long history of use and has been shown to be effective in various leukemia models.[9] Its cytotoxic effects are particularly pronounced in rapidly dividing myeloid cells.[10] Preclinical studies have been instrumental in defining its myelosuppressive and myeloablative properties, which are foundational to its use in conditioning regimens for hematopoietic stem cell transplantation (HSCT).[9]
| Parameter | This compound | Busulfan |
| Cell Line(s) | Various leukemia cell lines (specifics not detailed in provided abstracts) | K562 and other leukemic cell lines[11] |
| Key Findings | <10 G-C ethane crosslinks per genome resulted in 50% mortality in three leukemia cell lines.[8] Broad activity, including in cell lines resistant to other alkylators.[1][4] | Dose-dependent inhibition of proliferation and induction of apoptosis in leukemic cell lines.[11] |
| Animal Models | Not detailed in provided abstracts | Non-human primate models used to determine myeloablative dosing.[9] |
Table 1: Summary of Preclinical Efficacy in Leukemia Models
Experimental Protocols
Detailed experimental protocols for the preclinical studies cited are not fully available in the provided search results. However, a general workflow for comparing the in vitro efficacy of two cytotoxic agents can be outlined.
Toxicity Profile
The toxicity profiles of this compound and Busulfan are a critical consideration in their clinical application.
This compound: A key feature of this compound in early clinical development was its limited extramedullary toxicity.[12] Myelosuppression was identified as the dose-limiting toxicity in Phase I studies.[13] However, in a Phase III trial in combination with cytarabine for relapsed AML, increased response rates were offset by excessive toxicity.[12]
Busulfan: Busulfan is associated with a range of potential toxicities due to its non-specific alkylating activity.[5] Common adverse effects include myelosuppression, gastrointestinal disturbances, and pulmonary toxicity ("busulfan lung").[5][10] Hepatic veno-occlusive disease (VOD) is a serious and potentially life-threatening complication, particularly at high doses used in myeloablative conditioning.[6][7]
| Toxicity | This compound | Busulfan |
| Dose-Limiting Toxicity | Myelosuppression[13] | Myelosuppression[10] |
| Common Adverse Effects | Myelosuppression, Gastrointestinal toxicity (in combination therapy)[2][12] | Myelosuppression, Gastrointestinal disturbances, Pulmonary toxicity, Hyperpigmentation[5][10] |
| Serious Adverse Effects | Excessive toxicity in combination regimens[12] | Hepatic Veno-occlusive Disease (VOD), Seizures (neurotoxicity), Secondary malignancies[6][7][10] |
Table 2: Comparative Toxicity Profiles
Summary and Future Directions
This compound and Busulfan are both potent alkylating agents with demonstrated anti-leukemic activity. This compound's unique dual mechanism of inducing difficult-to-repair DNA cross-links while simultaneously inhibiting DNA repair offers a compelling therapeutic strategy. Busulfan's long-standing efficacy, particularly in the context of myeloablative conditioning for HSCT, is well-established.
The available data suggests that while both drugs are potent myelosuppressive agents, their broader toxicity profiles may differ, with this compound showing potentially less extramedullary toxicity in early trials as a single agent. However, combination therapies can significantly alter the safety profile of this compound.
Direct, head-to-head preclinical studies are warranted to provide a more definitive comparison of the efficacy and therapeutic index of these two agents in various leukemia subtypes. Such studies would be invaluable in guiding the strategic development and clinical application of these and other novel alkylating agents in the treatment of leukemia.
References
- 1. This compound | C6H14ClN3O5S2 | CID 3081349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. ascopubs.org [ascopubs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Busulfan? [synapse.patsnap.com]
- 6. Busulfex (Busulfan): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. busulfan | Cancer Care Ontario [cancercareontario.ca]
- 8. Preclinical Evaluation of this compound for use in Combination with Radiation Therapy in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical IV busulfan dose-finding study to induce reversible myeloablation in a non-human primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound (cloretazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
Laromustine and Melphalan: A Preclinical Comparative Guide for Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
Published: November 13, 2025
This guide provides a preclinical comparison of two alkylating agents, laromustine and the established multiple myeloma therapy, melphalan. Due to a lack of direct head-to-head preclinical studies in multiple myeloma, this comparison synthesizes available data on their individual mechanisms of action, in vitro efficacy, and resistance profiles to inform future research and drug development.
At a Glance: this compound vs. Melphalan
| Feature | This compound | Melphalan |
| Drug Class | Sulfonylhydrazine Alkylating Agent (Prodrug) | Nitrogen Mustard Alkylating Agent |
| Primary Mechanism | DNA Alkylation and Interstrand Cross-linking | DNA Alkylation and Interstrand Cross-linking |
| Preclinical Activity in Multiple Myeloma | Limited specific data; shows activity in cell lines resistant to other alkylating agents, including melphalan.[1] | Well-established; potent cytotoxic agent against multiple myeloma cell lines. |
| Key Resistance Mechanisms | O6-alkylguanine-DNA alkyltransferase (AGT) expression.[2][3][4] | Increased DNA repair, altered drug transport, increased glutathione levels. |
Mechanism of Action
Both this compound and melphalan exert their cytotoxic effects through the alkylation of DNA, leading to the formation of interstrand cross-links. These cross-links inhibit DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).
Melphalan: As a nitrogen mustard derivative, melphalan directly alkylates the N7 position of guanine in DNA. This action leads to the formation of covalent bonds between the two strands of the DNA double helix, preventing their separation and thereby halting critical cellular processes.
This compound: this compound is a sulfonylhydrazine prodrug that undergoes a series of transformations to its active chloroethylating agent. This active metabolite then alkylates the O6 position of guanine, which also results in the formation of cytotoxic interstrand DNA cross-links.[1]
In Vitro Efficacy in Multiple Myeloma Cell Lines
Melphalan: The in vitro activity of melphalan against various multiple myeloma cell lines is well-documented. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.
| Cell Line | IC50 (µM) | Reference |
| RPMI 8226 | 8.9 | [5] |
| NCI-H929 | ~28 (kR value) | [6] |
| U266 | Not specified | |
| OPM-2 | Not specified | |
| MM.1S | Not specified |
This compound: Quantitative IC50 data for this compound in multiple myeloma cell lines are scarce in the available literature. However, preclinical studies in other hematological malignancies and solid tumors indicate a broad spectrum of activity. Notably, this compound has demonstrated efficacy in cell lines that are resistant to other alkylating agents, including melphalan.[1] This suggests a potential role for this compound in overcoming certain mechanisms of melphalan resistance.
Mechanisms of Resistance
Understanding the mechanisms of resistance is crucial for the development of effective therapeutic strategies.
Melphalan Resistance: Resistance to melphalan in multiple myeloma is a significant clinical challenge and is understood to be multifactorial. Key mechanisms include:
-
Increased DNA Repair: Enhanced capacity of cancer cells to repair melphalan-induced DNA cross-links.
-
Altered Drug Transport: Changes in the expression or function of drug influx and efflux transporters, leading to reduced intracellular drug accumulation.
-
Increased Glutathione Levels: Elevated levels of intracellular glutathione can detoxify melphalan and protect cells from its cytotoxic effects.[7]
This compound Resistance: The primary mechanism of resistance to this compound identified in preclinical studies is the expression of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) .[2][3][4] AGT can remove the alkyl groups from the O6 position of guanine, thereby preventing the formation of the lethal interstrand cross-links.[2][4]
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of preclinical findings. While direct comparative protocols are unavailable, the following outlines a general methodology for assessing the in vitro cytotoxicity of alkylating agents in multiple myeloma cell lines.
In Vitro Cytotoxicity Assay Protocol
-
Cell Culture: Multiple myeloma cell lines (e.g., RPMI 8226, NCI-H929, U266) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Preparation: this compound and melphalan are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle solvent at the same final concentration.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are measured using a plate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
While melphalan remains a cornerstone of multiple myeloma therapy, the emergence of resistance necessitates the exploration of novel agents. This compound, with its distinct mechanism of activation and potential to overcome resistance to conventional alkylating agents, represents a compound of interest for further investigation in multiple myeloma.
The lack of direct preclinical comparisons between this compound and melphalan in multiple myeloma highlights a significant knowledge gap. Future preclinical studies should focus on:
-
Direct Head-to-Head In Vitro Studies: Determining the IC50 values of this compound and melphalan across a broad panel of multiple myeloma cell lines, including those with known resistance mechanisms to melphalan.
-
In Vivo Xenograft Models: Comparing the anti-tumor efficacy and toxicity of this compound and melphalan in animal models of multiple myeloma.[8]
-
Mechanistic Studies: Elucidating the molecular pathways affected by this compound in multiple myeloma cells and identifying potential biomarkers of response and resistance.
Such studies are critical to define the potential role of this compound, either as a single agent or in combination therapies, for the treatment of multiple myeloma.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Preclinical evaluation of this compound for use in combination with radiation therapy in the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of this compound for use in Combination with Radiation Therapy in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A preclinical assay for chemosensitivity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and characterization of a melphalan-resistant human multiple myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Laromustine with Venetoclax: A Comparative Analysis Based on Analogous Drug Combinations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no publicly available experimental data from preclinical or clinical studies evaluating the direct combination of Laromustine (Cloretazine) and Venetoclax. This guide provides a comparative analysis based on the synergistic effects observed with other alkylating agents in combination with the BCL-2 inhibitor, Venetoclax. This information is intended to offer insights into the potential mechanisms and efficacy of such a combination, drawing parallels from existing research on analogous drug pairings.
Introduction to this compound and Venetoclax
This compound (Cloretazine) is a novel sulfonylhydrazine alkylating agent. Its mechanism of action involves the generation of a chloroethylating species that alkylates DNA, leading to cross-linking and inhibition of DNA replication, ultimately inducing cell death.
Venetoclax is a potent and selective small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein. By binding to BCL-2, Venetoclax displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and programmed cell death in malignant cells that are dependent on BCL-2 for survival.
The combination of a DNA-damaging agent like an alkylating agent with a pro-apoptotic agent like a BCL-2 inhibitor presents a rational therapeutic strategy. The DNA damage induced by the alkylating agent can prime cancer cells for apoptosis, potentially increasing their sensitivity to BCL-2 inhibition by Venetoclax.
Synergistic Effects of Alkylating Agents with Venetoclax in Preclinical Models
Recent preclinical studies have demonstrated the synergistic cytotoxicity of Venetoclax with various alkylating agents in hematological malignancies. These studies provide a basis for hypothesizing the potential synergistic activity of this compound with Venetoclax.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from studies investigating the combination of Venetoclax with the alkylating agents Busulfan, Cyclophosphamide (in its active form 4-hydroperoxycyclophosphamide, 4HC), and Bendamustine.
Table 1: Synergistic Cytotoxicity of Venetoclax with Alkylating Agents in Acute Myeloid Leukemia (AML) Cell Lines [1][2]
| Cell Line | Alkylating Agent Combination | Combination Index (CI) | Key Findings |
| OCI-AML3 | Busulfan + 4HC | < 1 | Significant increase in apoptosis compared to single agents. |
| MOLM13 | Busulfan + 4HC | < 1 | Potentiation of cell proliferation inhibition. |
| MV4-11 | Busulfan + 4HC | < 1 | Enhanced DNA fragmentation and cleavage of PARP1 and CASPASE 3. |
Combination Index (CI) < 1 indicates synergism.
Table 2: Synergistic Effect of Venetoclax and Bendamustine in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines [3][4]
| Cell Line | Combination | Loewe Synergy Score | Bliss/Loewe Consensus Score | Key Findings |
| Loucy (ETP-ALL) | Venetoclax + Bendamustine | >10 (synergistic) | 13.832 ± 0.55 | Strong synergistic effect in suppressing cell proliferation. |
| Jurkat (LTP-ALL) | Venetoclax + Bendamustine | -10 to 10 (additive) | Not reported | Additive effect observed. |
| CCRF-CEM (LTP-ALL) | Venetoclax + Bendamustine | -10 to 10 (additive) | Not reported | Additive effect observed. |
ETP-ALL: Early T-cell Precursor Acute Lymphoblastic Leukemia; LTP-ALL: Late T-cell Progenitor Acute Lymphoblastic Leukemia.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the preclinical studies of analogous drug combinations.
Cell Viability and Synergy Analysis
Cell Lines and Culture:
-
AML cell lines (OCI-AML3, MOLM13, MV4-11) and T-ALL cell lines (Loucy, Jurkat, CCRF-CEM) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
Drug Treatment:
-
Cells were seeded in 96-well plates and treated with varying concentrations of Venetoclax, the respective alkylating agent (Busulfan, 4HC, or Bendamustine), or the combination of both for 48 to 72 hours.
Viability and Apoptosis Assays:
-
Cell viability was assessed using the MTS assay or Trypan blue exclusion.
-
Apoptosis was quantified by Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Western blotting was used to measure the levels of apoptosis-related proteins such as cleaved PARP1 and cleaved CASPASE 3.
Synergy Quantification:
-
The synergistic effect of the drug combinations was determined by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
-
Alternatively, synergy was evaluated using the Loewe additivity model, with scores >10 indicating a synergistic effect.[3][4]
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of alkylating agents and Venetoclax is believed to be multifactorial, involving the modulation of several key signaling pathways.
Proposed Mechanism of Synergistic Action
The combination of DNA damage induced by alkylating agents and the inhibition of the anti-apoptotic protein BCL-2 by Venetoclax leads to enhanced cancer cell death. The genotoxic stress from the alkylating agent can increase the cancer cells' reliance on BCL-2 for survival, thereby sensitizing them to Venetoclax.
References
- 1. ABT199/venetoclax potentiates the cytotoxicity of alkylating agents and fludarabine in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT199/venetoclax potentiates the cytotoxicity of alkylating agents and fludarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of Venetoclax and Bendamustine in Early T-cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
In Vivo Performance of Laromustine Delivery Systems: A Comparative Guide
A comprehensive review of in vivo studies reveals a primary focus on Laromustine as a prodrug, with limited direct comparative research on advanced delivery systems such as liposomes or nanoparticles. This guide provides an objective comparison based on available preclinical data for this compound and related compounds, offering insights for researchers and drug development professionals.
This compound (cloretazine), a sulfonylhydrazine prodrug, is designed to deliver the active chloroethylating agent, 90CE, which exerts its anticancer effects by crosslinking DNA.[1][2] The therapeutic efficacy of this compound is notably superior in several murine tumor models compared to other prodrugs of 90CE.[1] This enhanced performance is attributed to its unique activation mechanism, which is highly sensitive to pH and general base catalysis.[1][3] Tumor cells often exhibit a more alkaline intracellular pH, which could potentially accelerate the activation of this compound, leading to a degree of tumor selectivity.[3]
While dedicated in vivo comparisons of different this compound delivery platforms are not extensively documented in the literature, this guide synthesizes available data on this compound prodrugs and draws parallels from delivery systems developed for the related nitrosourea compound, Lomustine, to provide a comparative overview.
Comparative Analysis of this compound and Related Delivery Systems
The following tables summarize the quantitative data from in vivo and in vitro studies on this compound and Lomustine delivery systems.
| Delivery System | Drug | Key Performance Metrics | Animal Model/Cell Line | Source |
| This compound (Prodrug) | This compound | Superior in vivo activity compared to acyl and alkoxycarbonyl 90CE prodrugs. | Murine L1210 leukemia | [1] |
| Lomustine Nanoemulsion | Lomustine | Droplet size: 31.31 nm; Zeta potential: -30.65 mV; Entrapment efficiency: 98.12%; 100% drug release within 15 min. | N/A (In vitro) | [4] |
| Lomustine Liposomes | Lomustine & n-propyl gallate | Z-average: 127 nm; Polydispersity index: 0.142; Zeta potential: -34 mV; Encapsulation efficiency: 73.45% (Lomustine). | NIH/3T3, U87, A2780 cell lines | [5][6] |
Pharmacokinetic Profile of this compound
A population pharmacokinetic analysis in cancer patients provides the following insights into the behavior of this compound in vivo.
| Parameter | Value | Inter-patient Variability | Inter-occasion Variability | Source |
| Total Clearance (CL) | 96.3 L/h | 52.9% | 26.7% | [7] |
| Volume of Distribution (Central, V1) | 45.9 L | 79.8% | 49.3% | [7] |
| Volume of Distribution (Peripheral, V2) | 29.9 L | 63.1% | N/A | [7] |
| Volume of Distribution at Steady State (Vss) | 75.8 L | N/A | N/A | [7] |
| Half-life | < 1 hour | N/A | N/A | [7] |
Experimental Protocols
In Vivo Murine L1210 Leukemia Model for this compound Prodrug Comparison
-
Animal Model: Mice were inoculated with 1 x 10^5 murine L1210 leukemia cells.[3]
-
Treatment: this compound and its analog prodrugs were administered to the mice.
-
Endpoint: The therapeutic efficacy was evaluated based on the survival of the mice. The study also investigated the interactions of segregated chloroethylating and carbamoylating activities by treating with different analogs.[1]
Preparation and Characterization of Lomustine Nanoemulsion
-
Formulation: Lomustine nanoemulsions were prepared and optimized for various parameters.
-
In Vitro Drug Release: The release of Lomustine was assessed using a rotating paddle dissolution device with a dialysis membrane (MWCO 12000 Da). The nanoemulsion was placed in the dialysis bag and immersed in phosphate buffer saline (pH 6.4) at 34°C. Aliquots were withdrawn at specified intervals to determine the drug release profile.[4]
Preparation and Characterization of Lomustine Liposomes
-
Formulation: Liposomes co-encapsulating Lomustine and n-propyl gallate were developed.
-
Characterization: The liposomes were characterized for their Z-average size, polydispersity index, zeta potential, and encapsulation efficiency.[5][6]
-
Cell Viability Assay (MTT Assay): The antiproliferative effects of the liposomal formulations were evaluated on NIH/3T3 (murine embryonic fibroblast), U87 (glioblastoma), and A2780 (ovarian cancer) cell lines.[5][6]
Visualizing Mechanisms and Workflows
This compound Activation and Mechanism of Action
The following diagram illustrates the activation pathway of this compound and its subsequent mechanism of action, leading to DNA crosslinking and cell death.
Caption: Activation of this compound and its DNA crosslinking mechanism.
Experimental Workflow for In Vivo Prodrug Efficacy Study
This diagram outlines the typical workflow for evaluating the in vivo efficacy of different this compound prodrugs in a murine leukemia model.
Caption: Workflow for in vivo evaluation of this compound prodrugs.
References
- 1. pH Dependent general base catalyzed activation rather than isocyanate liberation may explain the superior anticancer efficacy of this compound compared to related 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of this compound for use in Combination with Radiation Therapy in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lomustine’s nanoemulsion as nose-to-brain drug delivery system for CNS tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Lomustine and n-Propyl Gallate Co-Encapsulated Liposomes for Targeting Glioblastoma Multiforme via Intranasal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Laromustine
For Immediate Implementation: Essential Safety Protocols for the Investigational Alkylating Agent, Laromustine
This document provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who are handling the investigational antineoplastic agent, this compound (also known as Cloretazine or VNP40101M). Given its mechanism of action as a sulfonylhydrazine alkylating agent that damages DNA, stringent adherence to these protocols is mandatory to minimize exposure risk and ensure a safe research environment.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
As an investigational compound with a mechanism similar to other potent cytotoxic agents, a comprehensive approach to PPE is required. The following table summarizes the minimum PPE requirements for handling this compound in a laboratory setting.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Gloving with Chemotherapy-Rated Gloves | Inner and outer gloves should be powder-free and tested for resistance to chemotherapy agents (e.g., ASTM D6978). Change the outer glove immediately upon contamination or every 30-60 minutes during extended procedures. The inner glove provides protection while removing contaminated outer gloves. |
| Body | Disposable, Solid-Front, Back-Closure Gown | Gowns should be made of a low-lint, impervious material. They must have long sleeves with tight-fitting elastic or knit cuffs. Gowns should be discarded immediately after any spill or splash and at the end of each work session. |
| Eyes and Face | Safety Goggles and Face Shield | ANSI Z87.1-compliant safety goggles are mandatory to protect against splashes. A full-face shield must be worn over safety goggles when there is a risk of splashing, such as during reconstitution or transfer of the agent. |
| Respiratory | N95 Respirator or Higher | An N95 respirator is the minimum requirement when handling the powdered form of this compound or when there is a potential for aerosol generation. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary. A written respiratory protection program, including fit-testing, is required. |
| Feet | Disposable Shoe Covers | Shoe covers should be worn over closed-toe shoes and removed before exiting the designated handling area. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to prevent cross-contamination and accidental exposure. The following diagram illustrates the recommended operational plan for handling this compound.
Experimental Protocols: Step-by-Step Guidance
While specific experimental designs will vary, the following general protocol for handling this compound powder and solutions must be followed:
3.1. Preparation of the Handling Area:
-
All handling of this compound, including reconstitution and aliquoting, must be performed within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to ensure containment.
-
Cover the work surface with a disposable, absorbent, plastic-backed liner.
-
Assemble all necessary supplies (e.g., vials, syringes with Luer-Lok™ fittings, diluents, waste containers) before starting any procedure to minimize movement in and out of the containment area.
3.2. Reconstitution and Dilution:
-
Don all required PPE as outlined in the table above.
-
Allow the this compound vial to come to room temperature before reconstitution.
-
Use a syringe with a Luer-Lok™ fitting to slowly inject the recommended diluent into the vial, directing the stream against the inner wall to avoid aerosolization.
-
Gently swirl the vial to dissolve the contents. Do not shake, as this can create aerosols.
-
If further dilution is required, use a closed-system drug-transfer device (CSTD) to transfer the reconstituted solution.
Disposal Plan: Managing Hazardous Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Sharps | Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant, and leak-proof chemotherapy sharps container. |
| Contaminated PPE | Gowns, outer gloves, shoe covers, and other disposable PPE should be placed in a designated, labeled, and sealed yellow chemotherapy waste bag. |
| Unused/Expired this compound | Unused or expired this compound must be disposed of as hazardous pharmaceutical waste in accordance with institutional and local regulations. Do not dispose of it in the regular trash or down the drain. |
| Contaminated Labware | Disposable labware should be placed in the chemotherapy waste bag. Reusable labware must be decontaminated using a validated procedure before being washed. |
Emergency Procedures: Be Prepared
5.1. Spills:
-
Evacuate and restrict access to the spill area.
-
If not already wearing them, don the appropriate PPE, including a respirator.
-
Use a chemotherapy spill kit to absorb the spill.
-
Clean the area with a deactivating agent followed by a detergent and water.
-
Dispose of all cleanup materials as hazardous waste.
-
Report the spill to the designated safety officer.
5.2. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention for any exposure. Report the incident to your supervisor and the institutional safety office.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent investigational drug this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
